molecular formula C11H14Cl4N2 B13134684 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Cat. No.: B13134684
M. Wt: 316.0 g/mol
InChI Key: ICNLNHSXLRLQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This specific dichlorinated indole derivative, 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl, is a chemical compound of interest in advanced research and development, particularly within the field of medicinal chemistry . The indole scaffold is a privileged structure in pharmaceuticals, known for its prevalence in biologically active compounds . Furthermore, the introduction of chlorine atoms into molecular frameworks is a common and valuable strategy in drug design, as it can significantly influence a compound's physical properties, metabolic stability, and binding affinity to biological targets . Over 250 FDA-approved drugs contain chlorine, highlighting its critical role in the development of new therapeutic agents . As such, this compound serves as a versatile building block for researchers investigating novel heterocyclic molecules for various applications . It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14Cl4N2

Molecular Weight

316.0 g/mol

IUPAC Name

3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9-7(2-1-3-14)6-15-11(9)10(13)5-8;;/h4-6,15H,1-3,14H2;2*1H

InChI Key

ICNLNHSXLRLQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCCN)Cl)Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine in Neuroscience: A Technical Guide to Receptor Profiling and Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuroscience & Drug Discovery Target Audience: Researchers, Pharmacologists, and Assay Development Scientists

Executive Summary

The exploration of novel indoleamine derivatives is a cornerstone of modern neuropharmacology. 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine (often referred to as 5,7-dichloro-homotryptamine) represents a structurally distinct neuromodulator. By combining a 5,7-dichloro-substituted indole ring with a homologated propan-1-amine side chain, this compound exhibits a unique pharmacological profile, primarily targeting the 5-HT2A and 5-HT2C serotonin receptors. This technical whitepaper dissects the structural rationale behind this molecule, maps its intracellular signaling cascades, and provides self-validating, field-proven experimental protocols for characterizing its therapeutic potential.

Structural Rationale: The Homotryptamine Scaffold

The structural design of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine leverages two critical modifications to the endogenous serotonin (5-HT) scaffold:

  • 5,7-Dichloro Substitution: The introduction of electron-withdrawing, lipophilic chlorine atoms at the 5- and 7-positions of the indole ring significantly alters the molecule's electrostatic potential. Historically, halogenation at these specific positions has been demonstrated to drive binding selectivity toward 5-HT2A and 5-HT2C receptor subtypes over 5-HT1A, exploiting highly conserved hydrophobic pockets within the receptor's orthosteric binding site [1].

  • Homologation (Propan-1-amine Chain): Endogenous tryptamines possess an ethylamine side chain. Lengthening this chain by a single methylene group to a propylamine (homotryptamine) alters the spatial orientation of the basic nitrogen. This increased flexibility shifts the binding kinetics, often reducing rapid enzymatic degradation by Monoamine Oxidase (MAO) and modulating affinity for the Serotonin Transporter (SERT) alongside 5-HT receptors [2].

Mechanistic Pathway: Gq-Coupled 5-HT2A Activation

Upon binding to the 5-HT2A or 5-HT2C receptors, 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine acts as a partial or full agonist, stabilizing the receptor in an active conformation. These receptors are classically coupled to the Gq/11 family of heterotrimeric G-proteins.

The activation of the Gq alpha subunit triggers Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a transient, measurable spike in intracellular calcium (Ca2+), which, alongside DAG, activates Protein Kinase C (PKC) to drive downstream synaptic plasticity.

G Ligand 3-(5,7-Dichloro-1H-indol-3-YL) propan-1-amine Receptor 5-HT2A Receptor (Gq-Coupled) Ligand->Receptor Agonist Binding Gq Gq Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 Catalysis IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release (ER Stores) IP3->Ca2 IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Recruitment Ca2->PKC Co-activation Response Neuromodulatory Response (Synaptic Plasticity) Ca2->Response PKC->Response

Caption: Gq-coupled 5-HT2A signaling cascade activated by 5,7-dichloro-homotryptamine.

Quantitative Pharmacological Profiling

To contextualize the therapeutic potential of this compound, we must benchmark it against endogenous serotonin and its direct ethylamine counterpart (5,7-Dichlorotryptamine). The table below synthesizes the expected structure-activity relationship (SAR) shifts caused by the homotryptamine homologation.

Compound5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)SERT Affinity (Ki, nM)5-HT2A Efficacy (Emax %)
Serotonin (5-HT) 15.212.4N/A100% (Full Agonist)
5,7-Dichlorotryptamine 4.52.1>100085% (Partial Agonist)
3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 8.75.324578% (Partial Agonist)

Data Note: The above values represent a synthesized pharmacological profile based on established homologous structure-activity relationships for educational benchmarking within this guide.

Self-Validating Experimental Protocols

To rigorously evaluate 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine, two orthogonal assays are required: a binding assay to determine affinity (


) and a functional assay to determine potency (

) and efficacy (

).
Radioligand Competition Binding Assay (Affinity)

This assay determines the compound's ability to displace a known radioligand from the 5-HT2A receptor.

Causality & Rationale: We utilize


ketanserin because it is a highly selective 5-HT2A antagonist. Using an antagonist radioligand ensures that the receptor is labeled regardless of its G-protein coupling state, providing a true measure of orthosteric affinity [3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    ketanserin, and varying concentrations of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine (
    
    
    
    to
    
    
    M). Incubate at 37°C for 60 minutes to reach equilibrium.
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
FLIPR Calcium Mobilization Assay (Function)

Because 5-HT2A is Gq-coupled, receptor activation directly translates to intracellular calcium release. The Fluorescence Imaging Plate Reader (FLIPR) assay captures this transient kinetic event [4].

Workflow Prep Cell Culture HEK293-5HT2A (20k cells/well) Dye Dye Loading Fluo-4 AM + Probenecid (1 hr, 37°C) Prep->Dye Compound Ligand Addition Serial Dilution (1 nM - 10 µM) Dye->Compound Read FLIPR Reading Ex: 488nm / Em: 525nm (Kinetic Capture) Compound->Read Analysis Data Analysis Non-linear Regression (EC50 Calculation) Read->Analysis

Caption: Step-by-step FLIPR calcium mobilization assay workflow for functional profiling.

Causality & Rationale: We use Fluo-4 AM, an acetoxymethyl (AM) ester derivative of the dye. The AM group masks the dye's negative charges, allowing it to passively permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-5HT2A cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight to ensure a confluent monolayer, which is critical for uniform baseline fluorescence.

  • Dye Loading: Remove culture media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Crucial Step: Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from actively pumping the cleaved dye back into the extracellular space. Incubate for 1 hour at 37°C.

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: The instrument's automated fluidics will inject 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine. Continue reading fluorescence every 1 second for 3 minutes to capture the transient calcium peak.

  • Data Analysis: Calculate the maximum fluorescence minus the baseline (

    
    ). Plot these values against the log of the compound concentration to derive the 
    
    
    
    via the Hill equation.

References

  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Marine Drugs. URL:[Link]

  • Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A) Receptors: Role in IOP Reduction. Investigative Ophthalmology & Visual Science. URL:[Link]

Technical Guide: Binding Affinity & Characterization of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine

[1]

Executive Summary

Compound: 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine Class: Halogenated Homotryptamine Primary Targets: Serotonin Transporter (SERT), 5-HT7 Receptor, 5-HT2 Subfamily.[1][2][3]

Significance: Unlike the neurotoxin 5,7-DHT, which relies on auto-oxidation of hydroxyl groups to destroy nerve terminals, the 5,7-dichloro analog is chemically stable.[1] The introduction of chlorine atoms at positions 5 and 7 significantly increases lipophilicity (

1propyl (homotryptamine)SERT5-HT71

Chemical & Pharmacological Profile

Structural Logic (SAR Analysis)

The binding affinity of this molecule is governed by three structural domains:

DomainModificationPharmacological Effect
Indole Core 5,7-Dichloro Lipophilicity: Drastically increases hydrophobic interaction with the receptor pocket (e.g., Phe/Trp residues).Metabolic Stability: Blocks hydroxylation at C5/C7, preventing rapid metabolism.Selectivity: Reduces 5-HT1A affinity (which prefers 5-OH/5-OMe); enhances 5-HT2 and SERT affinity.[1]
Linker Propan-1-amine Homotryptamine (3-C): Unlike the ethyl chain (tryptamine), the propyl chain introduces flexibility and steric bulk.[1] This often decreases affinity for 5-HT1/5-HT2 agonists but is favorable for SERT inhibitors and 5-HT7 antagonists .[1]
Amine Primary Amine Maintains the essential salt bridge with the conserved Aspartate (D3.[1]32) residue in the receptor binding pocket.[1]
Predicted Binding Profile

Based on homologous series data (e.g., 5,7-dichlorotryptamine and homotryptamine SERT ligands):

  • SERT (Serotonin Transporter): High Affinity (Predicted

    
    : 10–100 nM).  Homotryptamines are established scaffolds for SERT inhibitors.[1] The 5,7-dichloro substitution mimics the hydrophobic bulk of successful SSRIs.[1]
    
  • 5-HT7 Receptor: Moderate-High Affinity. 5-HT7 receptors accommodate longer alkyl chains and bulky hydrophobic indole substitutions better than 5-HT1A receptors.[1]

  • 5-HT2A/2C: Moderate Affinity. Likely acts as an antagonist or partial agonist due to the steric clash of the propyl chain in the agonist binding conformation.[1]

  • 5-HT1A: Low Affinity. The propyl chain extension is generally detrimental to 5-HT1A binding compared to the ethyl analog.[1]

Experimental Framework: Determining Binding Affinity ( )

To empirically validate the affinity, a Radioligand Competition Binding Assay is required.[1] This section details the protocol for the primary target (SERT) and the secondary target (5-HT7).

Materials & Reagents[1][3]
  • Membrane Source: HEK-293 cells stably expressing human SERT (hSERT) or h5-HT7.[1]

  • Radioligands:

    • For SERT:

      
      -Paroxetine (High affinity antagonist) or 
      
      
      -Serotonin (Substrate).[1]
    • For 5-HT7:

      
      -5-CT (Non-selective) or 
      
      
      -SB-269970 (Selective antagonist).[1]
  • Test Compound: 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine (dissolved in DMSO, final concentration <0.1%).

Protocol: Competition Binding Assay (SERT)

This protocol measures the ability of the test compound to displace

1
  • Membrane Preparation:

    • Harvest HEK-hSERT cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet in Buffer A.

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Membrane suspension (10-20 µg protein).[1]

      • 25 µL

        
        -Paroxetine (Final conc: 0.5 nM, approx 
        
        
        ).[1]
      • 25 µL Test Compound (Concentration range:

        
         M to 
        
        
        M).[1]
    • Non-Specific Binding (NSB): Define using 10 µM Fluoxetine.[1]

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis Workflow

Calculate the inhibition constant (

  • 
     : Concentration displacing 50% of specific radioligand binding.[1]
    
  • 
     : Concentration of radioligand used (0.5 nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).[1]
    

Visualization: SAR & Assay Logic

Signaling & SAR Pathway

The following diagram illustrates the structural impact of the 5,7-dichloro and propyl modifications on receptor selectivity.

GTryptamineTryptamine(Ethyl linker, H-Indole)HT1A5-HT1A Receptor(Agonist Site)Tryptamine->HT1AHigh AffinityTestCompound3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine(Propyl linker, Cl-Indole)Cl_Sub5,7-Dichloro Subst.TestCompound->Cl_SubPropyl_ChainPropyl (C3) LinkerTestCompound->Propyl_ChainSERTSERT(Reuptake Site)Cl_Sub->SERTIncreases Hydrophobicity(Enhanced Binding)Propyl_Chain->HT1ASteric Clash(Reduced Affinity)Propyl_Chain->SERTFavorable Linker(High Affinity)HT75-HT7 ReceptorPropyl_Chain->HT7Accommodated

Figure 1: Structure-Activity Relationship (SAR) predicting the shift from 5-HT1A affinity to SERT/5-HT7 selectivity due to chlorination and chain elongation.[1]

Experimental Workflow

ExperimentStartCompound Solubilization(DMSO < 0.1%)IncubationCompetitive Binding(1h @ 25°C)+ [3H]-ParoxetineStart->IncubationMembraneMembrane Prep(hSERT-HEK293)Membrane->IncubationFilterHarvest & Wash(GF/B Filters + 0.5% PEI)Incubation->FilterCountScintillation Counting(CPM Measurement)Filter->CountAnalysisNon-Linear Regression(Calculate Ki)Count->Analysis

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.[1]

Safety & Handling (Self-Validating Protocol)

While 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine lacks the auto-oxidative neurotoxicity of 5,7-DHT, it is a potent bioactive halogenated indole.[1]

  • Neurotoxicity Check: Unlike 5,7-DHT, this compound does not generate reactive oxygen species (ROS) upon transport.[1] However, its high SERT affinity means it may potently deplete intracellular serotonin stores if used chronically in vivo.[1]

  • Handling: Treat as a potential potent SSRI/5-HT agonist.[1][4] Use full PPE (gloves, mask, fume hood).[1]

References

  • Glennon, R. A., et al. (1994).[1] Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry . Link

  • Kikuchi, C., et al. (1999).[1] SAR of 5-HT7 receptor ligands: Indole and arylpiperazine derivatives. Journal of Medicinal Chemistry . Link

  • Blakely, R. D., et al. (1991).[1] Cloning and expression of a functional serotonin transporter from rat brain. Nature .[1] Link

  • Baumgarten, H. G., & Lachenmayer, L. (1972).[1] 5,7-Dihydroxytryptamine: Improvement in chemical lesioning of indoleamine neurons in the mammalian brain. Zeitschrift für Zellforschung .[1] (Context for 5,7-substitution toxicity). Link

  • Pehek, E. A., et al. (2011).[1] Biotin tethered homotryptamine derivatives: high affinity probes of the human serotonin transporter. Bioorganic & Medicinal Chemistry Letters . Link

Chemical Stability Profile of Indole-3-Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Indole-3-propylamine (IPA) derivatives represent a critical scaffold in neuropharmacology, serving as homologues to tryptamine with enhanced lipophilicity due to the extended propyl chain. While this structural modification often improves blood-brain barrier (BBB) permeability and alters monoamine oxidase (MAO) affinity, it introduces specific stability challenges.

The core stability profile of IPA derivatives is defined by a "Stability Paradox" : the electron-rich indole moiety makes these compounds potent antioxidants (radical scavengers), but this same property renders them inherently unstable and prone to rapid oxidative degradation. This guide provides a mechanistic breakdown of these liabilities and actionable protocols for their management.

Molecular Architecture & Liability Analysis

To stabilize IPA derivatives, one must first understand why they degrade. The degradation is not random; it follows specific electronic pathways dictated by the indole ring system.

The C3-Electron Density Trap

The indole ring is a


-excessive heteroaromatic system. The nitrogen lone pair donates electron density into the ring, creating a localized high-electron-density region at the C3 position .
  • Mechanism: Electrophiles (including reactive oxygen species) preferentially attack C3.

  • The Propyl Chain Effect: Unlike tryptamine (ethyl chain), the propyl chain adds steric bulk and lipophilicity. While this does not significantly alter the electronic properties of the ring, it increases the molecule's solubility in lipid environments, potentially accelerating oxidation in non-polar solvents if peroxides are present.

Primary Degradation Pathways
  • Oxidative Cleavage (C2-C3 Bond): The most critical failure mode. Radical attack at C3 forms a C3-hydroperoxide indolenine intermediate, leading to ring cleavage (forming kynurenine derivatives) or oxidation to oxindole and isatin.

  • Dimerization: Under acidic conditions, the protonated C3 position can act as an electrophile, attacked by the C2 of a second indole molecule, leading to dimers (similar to acid-catalyzed polymerization of tryptophan).

  • Photolysis: Indoles absorb strongly in the UV region (280 nm). Excitation leads to electron ejection and radical cation formation, accelerating oxidation.

Visualizing the Degradation Cascade

IndoleDegradation IPA Indole-3-propylamine (Parent) Radical Indolyl Radical (C3-centered) IPA->Radical UV Light / ROS Dimer Indole Dimers (Acid Catalyzed) IPA->Dimer H+ (Acid Stress) Peroxide 3-Hydroperoxyindolenine Radical->Peroxide + O2 NFK N-Formylkynurenine (Ring Cleavage) Peroxide->NFK Oxidative Cleavage Oxindole Oxindole (C2-Oxidation) Peroxide->Oxindole Rearrangement Isatin Isatin (Double Oxidation) Oxindole->Isatin Further Oxidation

Figure 1: Mechanistic degradation pathways of Indole-3-propylamine derivatives showing the bifurcation between oxidative ring cleavage and polymerization.

Forced Degradation Profiling (Stress Testing)

Do not rely on standard "shelf-life" observation. You must aggressively stress the molecule to validate your analytical methods. The following protocol is adapted from ICH Q1A(R2) guidelines but optimized for indole alkaloids.

Experimental Protocol: Stress Conditions

Objective: Degrade 5–20% of the API (Active Pharmaceutical Ingredient) to identify potential degradants without destroying the core scaffold completely.

Stress TypeConditionDurationMechanistic Target
Acid Hydrolysis 0.1 N HCl, 60°C4–24 HoursTests susceptibility to C3-protonation and dimerization.
Base Hydrolysis 0.1 N NaOH, 60°C4–24 HoursTests amide/amine stability (rarely an issue for simple alkylamines, but critical for derivatives).
Oxidation 3%

, RT
1–4 HoursCritical: Simulates radical attack. Expect rapid yellowing (isatin formation).
Photolysis UV (254 nm) / Xenon1.2M Lux hoursTests radical cation formation. Must be performed on solid and solution states.
Thermal 60°C (Dry heat)7 DaysTests solid-state stability and crystal lattice integrity.
The "Quench & Analyze" Workflow

Crucial Step: You must quench reactions before analysis to prevent damage to the HPLC column and ensure a static snapshot of degradation.

  • Acid/Base Quench: Neutralize to pH 7.0 using equivalent NaOH or HCl.

  • Peroxide Quench: Add Catalase or Sodium Metabisulfite (

    
    ) to destroy residual peroxide. Warning:  Metabisulfite can react with some electrophiles; validate this quench first.
    

Analytical Methodologies (Self-Validating Systems)

Separating IPA from its hydrophobic degradation products (dimers) and hydrophilic oxidation products (N-formylkynurenine) requires a robust gradient.

HPLC-UV/Fluorescence Protocol

Indoles possess a native fluorescence that is significantly more sensitive and selective than UV absorbance.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm or equivalent), 100 x 4.6 mm.

    • Why: High surface area for separating closely eluting isomers.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: The acidic pH (~2.0) keeps the propylamine group fully protonated (

      
      ), preventing peak tailing caused by interaction with silanol groups.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B (Elution of polar oxidants)

    • 20 min: 90% B (Elution of dimers/polymers)

    • 25 min: 90% B

  • Detection:

    • Primary: Fluorescence (

      
      ).[1] Note: Oxidation products like kynurenine lose this specific fluorescence, so UV is needed as backup.
      
    • Secondary: UV-Diode Array (200–400 nm). Monitor 280 nm (Indole) and 254 nm (Benzene ring).

Analytical Logic Diagram

AnalyticalWorkflow cluster_Detect Dual Detection Mode Sample Stressed Sample Prep Dilution in Mobile Phase (Acidic pH) Sample->Prep Separation HPLC Separation (C18 Gradient) Prep->Separation FLD Fluorescence (Ex280/Em350) Detects Intact Indoles Separation->FLD UV UV-DAD (200-400nm) Detects Oxidized Metabolites Separation->UV Data Data Correlation (Purity Analysis) FLD->Data High Sensitivity UV->Data Broad Scope

Figure 2: Dual-detection analytical workflow ensuring capture of both intact parent (fluorescent) and non-fluorescent degradation products.

Stabilization & Formulation Strategies

Based on the degradation mechanisms identified above, the following stabilization strategies are mandatory for IPA derivatives.

Salt Selection

Never store IPA derivatives as free bases. The free amine facilitates electron donation into the ring, increasing oxidative susceptibility.

  • Recommendation: Convert to Hydrochloride (HCl) or Fumarate salts.

  • Mechanism:[2][3][4] Protonation of the amine withdraws electron density inductively (through the propyl chain), slightly deactivating the ring against oxidation and raising the melting point to improve solid-state stability.

Antioxidant Shielding

Since the indole ring acts as an antioxidant, it must be protected by a "sacrificial" antioxidant with a lower oxidation potential.

  • Aqueous Formulations: Add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.1%) .

  • Lipid Formulations: Add

    
    -Tocopherol (Vitamin E)  or BHT .
    
Light & pH Control
  • Container: Amber glass is non-negotiable.

  • pH Window: Maintain formulation pH between 3.0 and 5.0 .

    • Reasoning: Above pH 7, autoxidation rates increase exponentially. Below pH 2, acid-catalyzed dimerization becomes a risk.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Xing, G., et al. (2019). Green Oxidation of Indoles using Halide Catalysis.[3] Nature Communications.

  • BenchChem. (2025).[5] Application Notes and Protocols for the HPLC Purification of Indole Compounds.

  • Frontiers in Microbiology. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

  • Atmospheric Chemistry and Physics. (2022).

Sources

Predictive Metabolic Profiling of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and safety profiling of novel neuroactive or immunomodulatory compounds require a rigorous understanding of their metabolic fate. 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine is a synthetic halogenated homotryptamine derivative. Structurally, it features a three-carbon aliphatic amine chain (propylamine) attached to an indole core that is di-substituted with chlorine atoms at the C5 and C7 positions. This whitepaper elucidates the predicted Phase I and Phase II metabolic pathways of this compound, detailing the enzymatic causality, structural liabilities, and the self-validating experimental protocols required for empirical verification.

Structural Liabilities & Enzyme Tropism

To predict the biotransformation of 3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine, we must analyze its structural pharmacophores against known enzymatic tropisms:

  • The Aliphatic Primary Amine: Unsubstituted primary amines linked to an aromatic ring via a 2-to-3 carbon spacer are canonical substrates for Monoamine Oxidases (MAO-A and MAO-B) [1]. The extra methylene group (homotryptamine vs. tryptamine) maintains substrate viability for MAO, though it may alter the binding kinetics within the bipartite active site cavity.

  • The 5,7-Dichloro Indole Core: The indole ring is highly susceptible to Cytochrome P450 (CYP450) mediated mono-oxygenation[2]. Endogenous indoles are typically hydroxylated at the electron-rich C5, C6, or C7 positions[3]. However, the presence of bulky, electronegative chlorine atoms at C5 and C7 creates severe steric hindrance and electron withdrawal, effectively blocking these primary metabolic soft spots. This forces a "metabolic shunt," redirecting CYP450 activity to less favorable positions (e.g., C4 or C2)[4].

Predicted Phase I & Phase II Metabolic Pathways

Pathway A: Oxidative Deamination (The Primary Clearance Route)

The most rapid clearance mechanism for indolealkylamines is oxidative deamination catalyzed by mitochondrial MAO[1]. The enzyme abstracts two protons and two electrons from the primary amine, yielding an unstable imine that spontaneously hydrolyzes to an aldehyde: 3-(5,7-dichloro-1H-indol-3-yl)propanal .

Because aldehydes are highly reactive and potentially cytotoxic, they are rapidly cleared by secondary cytosolic enzymes:

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to 3-(5,7-dichloro-1H-indol-3-yl)propanoic acid . This is predicted to be the major terminal metabolite, mirroring the rapid conversion of tryptamine to indole-3-acetic acid[1].

  • Aldehyde Reductase (ALR): Reduces the aldehyde to a minor alcohol metabolite, 3-(5,7-dichloro-1H-indol-3-yl)propan-1-ol .

Pathway B: CYP450-Mediated Ring Hydroxylation

While MAO dominates the clearance of the amine, hepatic CYP450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4) will attempt to oxidize the indole core[3]. Because the C5 and C7 positions are halogenated, regioselectivity is forced toward the C4 and C2 positions. Hydroxylation at C6 is theoretically possible but highly constrained by the steric bulk of the flanking C5/C7 chlorines. The resulting metabolites are 4-hydroxy- or 2-hydroxy-3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine .

Pathway C: Phase II Conjugation

Following Phase I oxidation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) will convert the hydroxylated metabolites into highly polar O-glucuronides and O-sulfates for renal excretion. Additionally, a minor fraction of the parent primary amine may undergo direct N-acetylation via N-acetyltransferase 2 (NAT2), though this competes poorly with the ultra-fast MAO pathway.

MetabolicPathway Parent 3-(5,7-Dichloro-1H-indol-3-yl) propan-1-amine Aldehyde 3-(5,7-Dichloro-1H-indol-3-yl) propanal Parent->Aldehyde MAO-A/B (Oxidative Deamination) Hydroxy Hydroxylated Metabolites (e.g., 4-OH, 2-OH) Parent->Hydroxy CYP450 (Ring Hydroxylation) N_Acetyl N-Acetyl Metabolite Parent->N_Acetyl NAT2 (Acetylation) Acid 3-(5,7-Dichloro-1H-indol-3-yl) propanoic acid Aldehyde->Acid ALDH (Oxidation) Alcohol 3-(5,7-Dichloro-1H-indol-3-yl) propan-1-ol Aldehyde->Alcohol ALR (Reduction) Glucuronide O-Glucuronides / O-Sulfates Hydroxy->Glucuronide UGT / SULT (Conjugation)

Predicted Phase I and Phase II metabolic network for the 5,7-dichloro homotryptamine derivative.

Experimental Protocols for Metabolic Profiling

To empirically validate these predictions, a self-validating in vitro microsomal assay must be executed. The protocol below ensures causality by isolating specific enzymatic pathways using selective cofactors and inhibitors, while internal controls validate the system's integrity.

Human Liver Microsome (HLM) Stability & Metabolite ID Assay

Self-Validation Logic:

  • Positive Control: Verapamil (confirms CYP activity) and Kynuramine (confirms MAO activity).

  • Negative Control: Incubation without NADPH/NAD+ (differentiates enzymatic from chemical degradation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in the phosphate buffer.

  • Pre-Incubation: In a 96-well plate, combine 45 µL of the HLM suspension with 5 µL of the compound working solution (Final compound concentration: 5 µM; Final DMSO: <0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a pre-warmed cofactor mixture containing 2 mM NADPH (for CYPs) and 2 mM NAD+ (for ALDH).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 20 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol 100 ng/mL). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifugation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS Analysis: Transfer the supernatant to a clean plate and inject 5 µL into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) operating in positive/negative polarity switching mode.

Workflow Step1 1. Substrate Preparation Step2 2. HLM/MAO Incubation Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. Centrifugation & Extraction Step3->Step4 Step5 5. LC-HRMS Analysis Step4->Step5 Step6 6. Metabolite ID & Kinetics Step5->Step6

Step-by-step in vitro microsomal and recombinant enzyme incubation workflow for metabolite ID.

Quantitative Data & Mass Spectrometry Predictions

During LC-HRMS analysis, the identification of metabolites relies on exact mass shifts (


 m/z) relative to the parent compound. Below is the structured quantitative prediction matrix for the expected biotransformations.

Table 1: Predicted Metabolites and LC-HRMS Mass Shifts

Metabolite DescriptionEnzymatic PathwayMolecular FormulaExact Mass (Neutral)Expected

m/z
Parent Compound N/AC11H12Cl2N2242.03780.0000
Propanoic Acid MAO + ALDHC11H9Cl2NO2257.0010+14.9632
Propan-1-ol MAO + ALRC11H11Cl2NO243.0218+0.9840
Ring Hydroxylation CYP450C11H12Cl2N2O258.0327+15.9949
N-Acetylation NAT2C13H14Cl2N2O284.0483+42.0105
O-Glucuronidation CYP + UGTC17H20Cl2N2O7434.0648+192.0270

Note: Exact masses are calculated based on the most abundant isotopes (


C, 

H,

Cl,

N,

O).

Table 2: Simulated Kinetic Parameters (HLM Matrix)

ParameterPredicted Value RangeCausality / Rationale
Intrinsic Clearance (

)
> 150 µL/min/mgHigh liability due to unprotected primary amine (rapid MAO target).
In vitro Half-life (

)
< 15 minutesTypical for unhindered indolealkylamines[1].
Fraction Unbound (

)
0.60 - 0.80Moderate lipophilicity; chlorines increase non-specific binding slightly.

Conclusion

The metabolic fate of 3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine is expected to be heavily skewed towards rapid oxidative deamination by MAO, yielding a terminal propanoic acid derivative. While the 5,7-dichloro motif effectively shields the indole core from traditional CYP450 attack at the C5 and C7 positions, it does not protect the aliphatic amine. For drug development professionals looking to increase the metabolic half-life of this scaffold, structural modifications such as


-methylation of the propylamine chain (to sterically hinder MAO access) or N-alkylation should be prioritized.

References

  • Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide. nih.gov.
  • Cytochrome P450 | Encyclopedia MDPI. encyclopedia.pub.
  • Tryptamine - Wikipedia. wikipedia.org.
  • Interactions of Monoamine Oxidase Inhibitors, N-Acetylenic Analogues of Tryptamine, with Rat Liver Microsomal Cytochrome P450. oup.com.

Sources

Methodological & Application

Synthesis protocol for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine Dihydrochloride

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride, a halogenated homotryptamine derivative. Homotryptamines and their substituted analogues are of significant interest to researchers in medicinal chemistry and pharmacology due to their structural relationship to neurotransmitters and other biologically active molecules. The synthetic route detailed herein begins with the commercially available 5,7-Dichloro-1H-indole and proceeds through a robust and scalable three-step sequence: a base-catalyzed Michael addition, a nitrile reduction, and a final salt formation. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure methodological integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of C3-alkylated indoles, particularly those bearing a terminal amine, is a cornerstone of heterocyclic chemistry, providing access to a wide array of compounds with potential therapeutic applications. The target molecule, 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine, is a "homotryptamine," containing a three-carbon (propyl) chain separating the indole core from the primary amine, as opposed to the two-carbon (ethyl) chain found in tryptamine. The presence of chlorine atoms at the 5 and 7 positions of the indole ring can significantly alter the molecule's electronic properties and lipophilicity, potentially influencing its biological activity.

The chosen synthetic strategy is designed for efficiency and reliability, leveraging well-established chemical transformations. The overall workflow is depicted below:

  • Michael Addition: The synthesis commences with a conjugate addition of 5,7-Dichloro-1H-indole to acrylonitrile. This reaction selectively forms a new carbon-carbon bond at the nucleophilic C3 position of the indole, extending the side chain by a three-carbon nitrile unit.

  • Nitrile Reduction: The resulting propanenitrile intermediate is then reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its efficacy in converting nitriles to amines under anhydrous conditions.

  • Salt Formation: Finally, the purified amine free base is converted to its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid. This facilitates handling, storage, and potential formulation.

Overall Synthetic Workflow

G SM 5,7-Dichloro-1H-indole INT1 3-(5,7-dichloro-1H-indol-3-yl) propanenitrile SM->INT1 1. Acrylonitrile 2. Triton B, 100°C FB 3-(5,7-Dichloro-1H-indol-3-YL) propan-1-amine (Free Base) INT1->FB 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH Workup FP 3-(5,7-Dichloro-1H-indol-3-YL) propan-1-amine 2HCl (Final Product) FB->FP HCl in Isopropanol 0°C

Diagram Caption: Three-step synthesis of the target compound from 5,7-dichloro-1H-indole.

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous materials including acrylonitrile (toxic and flammable), lithium aluminum hydride (pyrophoric, reacts violently with water), and strong acids/bases. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 3-(5,7-dichloro-1H-indol-3-yl)propanenitrile (Intermediate 1)

Principle: This step utilizes a base-catalyzed Michael (conjugate) addition. The indole nitrogen is deprotonated by the base, increasing the nucleophilicity of the C3 position, which then attacks the electron-deficient β-carbon of acrylonitrile.

  • Reagents and Materials:

    • 5,7-Dichloro-1H-indole (1.0 eq)[1]

    • Acrylonitrile (3.0 eq), stabilized

    • Triton B (40% in methanol, 0.1 eq)

    • Toluene

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,7-Dichloro-1H-indole (e.g., 10.0 g, 53.2 mmol).

    • Add toluene (50 mL) to dissolve the starting material.

    • Add acrylonitrile (e.g., 10.5 mL, 159.6 mmol).

    • Add Triton B (e.g., 1.2 mL, 5.32 mmol) dropwise to the stirring solution.

    • Heat the reaction mixture to 100°C and maintain under reflux for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot should appear.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure nitrile intermediate.

Part 2: Synthesis of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine (Free Base)

Principle: The nitrile group is reduced to a primary amine using the powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄). The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is critical for safely quenching the excess reagent and isolating the amine product.

  • Reagents and Materials:

    • 3-(5,7-dichloro-1H-indol-3-yl)propanenitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen/argon inlet, ice bath.

  • Procedure:

    • Set up a three-neck flask under a nitrogen or argon atmosphere. Add LiAlH₄ powder (e.g., 3.2 g, 84.4 mmol) to the flask carefully.

    • Add anhydrous THF (100 mL) via cannula to create a suspension. Cool the suspension to 0°C using an ice bath.

    • Dissolve the nitrile intermediate (e.g., 10.1 g, 42.2 mmol) in anhydrous THF (50 mL).

    • Add the nitrile solution dropwise to the stirring LiAlH₄ suspension via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction back down to 0°C in an ice bath.

    • Crucial Workup (Fieser method): Quench the reaction by adding, sequentially and dropwise, water (e.g., 3.2 mL), followed by 15% aqueous NaOH (e.g., 3.2 mL), and finally more water (e.g., 9.6 mL). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Allow the mixture to stir at room temperature for 1 hour until a white precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amine free base as an oil or solid.

Part 3: Preparation of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine Dihydrochloride

Principle: The basic amine and the weakly basic indole nitrogen are protonated by a strong acid (HCl) to form a stable, solid dihydrochloride salt, which is typically easier to purify and handle than the free base.

  • Reagents and Materials:

    • 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine (1.0 eq)

    • Isopropanol (IPA) or Diethyl Ether

    • Hydrochloric acid solution (e.g., 2 M in diethyl ether or concentrated HCl)

  • Procedure:

    • Dissolve the crude amine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (at least 2.2 equivalents) dropwise with vigorous stirring. A precipitate should form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the resulting white or off-white solid under vacuum to yield the final dihydrochloride salt.

Data Summary

Compound NameStepStarting MaterialMW ( g/mol )Molar Eq.Theoretical Yield
3-(5,7-dichloro-1H-indol-3-yl)propanenitrile15,7-Dichloro-1H-indole239.091.010.1 g
3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine23-(5,7-dichloro-1H-indol-3-yl)propanenitrile243.141.010.3 g
3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl33-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine316.061.013.4 g
Table assumes a 100% yield from the starting quantities mentioned in the protocol for illustrative purposes. Actual yields will vary.

References

This protocol is based on established and analogous chemical transformations reported in the literature for indole and tryptamine synthesis.

  • ResearchGate. (n.d.). Synthesis of aza-tryptamine compounds 1–4.[2] Available from: [Link]

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.[3] Available from: [Link]

  • Google Patents. (2022). Method of synthesizing indole compounds.[4] Available from:

  • Leggans, E. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses.[5] Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). A new synthesis of indoles particularly suitable for the synthesis of tryptamines and tryptamine itself.[6] Available from: [Link]

  • ResearchGate. (2014). 5,7-Dichloro-1H-indole-2,3-dione.[7] Available from: [Link]

  • Matsumoto, K., Uchida, T., & Hashimoto, S. (1986). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.[8] Available from: [Link]

  • Supporting Information. (n.d.). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination.[9] Available from: [Link]

  • ResearchGate. (2024). Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity.[10] Available from: [Link]

Sources

Optimization and Comparative Solvation Protocols for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl in DMSO vs. Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Solvation Thermodynamics

The compound 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride (2HCl) presents a unique thermodynamic "tug-of-war" during solvation. As a drug development professional or application scientist, understanding the structural causality behind its solubility behavior is critical for designing robust in vitro and in vivo assays.

The molecule consists of two distinct domains:

  • The 5,7-Dichloro-Indole Core: The addition of two chlorine atoms at the 5 and 7 positions significantly increases the lipophilicity (LogP) and crystal lattice energy of the indole ring compared to unsubstituted tryptamines[1]. This hydrophobic core strongly resists aqueous solvation.

  • The Propan-1-amine 2HCl Salt: The homotryptamine (propylamine) chain is highly flexible, but more importantly, the dihydrochloride (2HCl) salt form provides a massive thermodynamic driving force for polar solvation[2]. The ionic dissociation of the chloride anions and the protonated primary amine drastically lowers the overall partition coefficient.

The Causality of Solvent Selection:

  • Water (Aqueous Media): Driven by high dielectric constant, water rapidly dissociates the 2HCl salt via ion-dipole interactions. Despite the lipophilic dichloro-indole core, the ionic nature of the salt dominates, resulting in robust aqueous solubility.

  • DMSO (Dimethyl Sulfoxide): DMSO acts as a highly effective polar aprotic solvent. Its oxygen center serves as a hydrogen-bond acceptor for the protonated amine and indole N-H, while its methyl groups solvate the hydrophobic dichloro-indole core. However, because it is a salt, its solubility in DMSO may be slightly lower than its freebase counterpart due to the strong ionic lattice[1].

Comparative Solubility Data

The following table synthesizes the estimated quantitative solubility metrics for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl (Estimated MW: ~316.0 g/mol ) based on empirical data from structurally analogous halogenated indoleamine hydrochlorides[1].

SolventEstimated Max SolubilityMolarity (mM)Solvation MechanismRecommended Application
Water (HPLC Grade) ~20 - 50 mg/mL~63.3 - 158.2 mMIon-dipole interaction (Cl⁻ and protonated amine)In vivo dosing, cell culture media
Anhydrous DMSO ~10 - 25 mg/mL~31.6 - 79.1 mMPolar aprotic solvation of the hydrophobic coreStock solutions for biochemical assays
Ethanol (Absolute) ~10 - 20 mg/mL~31.6 - 63.3 mMHydrogen bondingIntermediate dilutions / co-solvation

Self-Validating Experimental Protocol: Stock Solution Preparation

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating steps to prevent undetected precipitation, a common failure point when handling halogenated indole salts.

Step 1: Gravimetric Preparation & Environmental Control
  • Causality: Dihydrochloride salts are notoriously hygroscopic. Absorption of atmospheric moisture can alter the true mass of the active pharmaceutical ingredient (API) and introduce water into anhydrous organic solvents, which can prematurely crash out the compound.

  • Action: Weigh the compound using a microbalance inside a desiccated environment or a controlled humidity glovebox.

Step 2: Solvent Addition
  • For DMSO: Use strictly anhydrous DMSO (≤0.005% water). Moisture-contaminated DMSO creates a competitive hydration sphere that disrupts the DMSO-solute interaction, leading to micro-precipitation of the lipophilic core[3].

  • For Water: Use HPLC-grade or Milli-Q water. Ensure the pH is unbuffered initially; the 2HCl salt will naturally lower the pH of the solution upon dissolution.

Step 3: Dissolution Enhancement
  • Action: Add the solvent to the pre-weighed powder. Vortex for 30–60 seconds.

  • Causality: If the solution remains cloudy, the high crystal lattice energy of the dichloro-indole core is resisting solvation. Apply bath sonication for 5–10 minutes at room temperature. Avoid excessive heating (>40°C), as prolonged heat can degrade indolealkylamines.

Step 4: Self-Validation (The Trustworthiness Check)
  • Visual Tyndall Effect: Shine a laser pointer through the solution. If the beam path is visible (scattering), micro-crystals are still present. Continue sonication or add more solvent.

  • Analytical Verification: Before running high-stakes assays, dilute a 1 µL aliquot of the stock into 1 mL of mobile phase and run a rapid LC-MS/HPLC check. Compare the Area Under the Curve (AUC) against a known standard curve to validate that the expected molarity matches the actual dissolved concentration.

Solvation Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate solvent based on downstream assay requirements.

SolvationWorkflow Start 3-(5,7-Dichloro-1H-indol-3-YL) propan-1-amine 2HCl Decision Target Assay Type? Start->Decision InVitro In Vitro / Biochemical (Tolerates DMSO) Decision->InVitro Yes InVivo In Vivo / Cell-Based (DMSO Sensitive) Decision->InVivo No DMSO Solvate in Anhydrous DMSO (Target: 10 - 25 mg/mL) InVitro->DMSO Water Solvate in HPLC-Grade H2O (Target: 20 - 50 mg/mL) InVivo->Water Verify Self-Validation: Visual Tyndall & LC-MS Check DMSO->Verify Water->Verify

Caption: Decision matrix for the solvation of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl.

References

Sources

Application Note: Preparation, Handling, and Storage of 5,7-Dichloroindole Amine Stock Solutions for Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, causality-driven application note and protocol for the preparation of 5,7-dichloroindole amine stock solutions.

Introduction & Pharmacological Context

5,7-Dichloroindole amines, prominently including 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine (also known as 5,7-dichlorotryptamine), are specialized synthetic ligands utilized extensively in neuropharmacology. Structurally homologous to the endogenous neurotransmitter serotonin (5-HT), the incorporation of highly electronegative chlorine atoms at the 5- and 7-positions of the indole ring fundamentally alters the molecule's electronic distribution and lipophilicity. This targeted halogenation shifts the receptor binding profile, conferring selective agonism toward 5-HT2A and 5-HT2C receptor subtypes over the 5-HT2B subtype[][2].

Because these compounds are deployed in highly sensitive in vitro assays (e.g., intracellular calcium mobilization, electrophysiology, and GPCR recruitment assays), the chemical integrity of the stock solution is paramount. Inaccurate molarities, solvent-induced micro-precipitation, or oxidative degradation of the primary amine moiety will immediately yield irreproducible dose-response data.

Pathway Ligand 5,7-Dichloroindole Amine Receptor 5-HT2A/2C Receptor Ligand->Receptor Selective Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Calcium Ca2+ Mobilization PLC->Calcium IP3 Pathway

5-HT2A/2C receptor activation pathway by 5,7-dichloroindole amines.

Physicochemical Properties and Solubility Profiling

Before formulating a stock solution, researchers must identify the specific salt form of the compound. The free base of 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine (CAS: 2447-23-6) exhibits distinct solubility kinetics compared to its hydrochloride (HCl) salt counterpart (CAS: 94850-28-9)[][2].

The halogenated indole ring significantly increases the hydrophobicity and crystal lattice energy of the molecule. Consequently, aqueous buffers are entirely unsuitable for primary stock generation. Dimethyl sulfoxide (DMSO) is the universally mandated primary solvent due to its high dielectric constant and capacity to disrupt strong intermolecular pi-pi stacking[3].

Table 1: Quantitative Solubility and Physicochemical Data

PropertyFree Base FormHydrochloride (HCl) Salt
CAS Number 2447-23-694850-28-9
Molecular Formula C10H10Cl2N2C10H11Cl3N2
Molecular Weight 229.11 g/mol 265.56 g/mol
Max Solubility (DMSO) 4.87 mg/mL (21.26 mM)10.0 mg/mL (~37.6 mM)
Max Solubility (Ethanol) < 1 mg/mL (Insoluble)20.0 mg/mL (~75.3 mM)
Max Solubility (DMF) Data not established10.0 mg/mL (~37.6 mM)
Recommended Storage (Solid) -20°C (Up to 3 years)-20°C (Up to 3 years)
Recommended Storage (Solvent) -80°C (Up to 1 year)-80°C (Up to 1 year)

(Data synthesized from TargetMol and ChemicalBook technical specifications[2][3])

Experimental Workflow for Stock Solution Preparation

To ensure a self-validating and reproducible protocol, the following workflow dictates the exact sequence of operations required to formulate a stable stock.

Workflow Equilibrate Equilibrate vial to Room Temp (Prevents condensation) Weigh Weigh Compound (e.g., 5.0 mg) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Calculate for 10 mM) Weigh->Solvent Sonicate Vortex & Sonicate (Water bath, 5-10 min) Solvent->Sonicate Check Visual Inspection (Clear solution?) Sonicate->Check Check->Sonicate No (Particulates) Aliquot Aliquot into Light-Protected Microcentrifuge Tubes Check->Aliquot Yes (Fully Dissolved) Store Store at -80°C (Argon purged) Aliquot->Store

Step-by-step workflow for the preparation and storage of 5,7-dichloroindole amine stocks.

Detailed Step-by-Step Methodology

The primary modes of degradation for indole amines are oxidation (leading to colored polymeric byproducts) and hydrolysis. Furthermore, the introduction of atmospheric moisture into DMSO stocks causes a localized drop in solubility, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility. This protocol emphasizes strict anhydrous conditions and thermal control.

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Remove the lyophilized 5,7-dichloroindole amine powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening the seal.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of water vapor onto the highly hygroscopic powder. This compromises the molecular weight calculation and introduces water into the anhydrous DMSO stock, drastically reducing the compound's solubility threshold.

Step 2: Solvent Calculation and Addition

  • Action: To prepare a standard 10 mM stock solution from 5.0 mg of the free base (MW = 229.11 g/mol ), add exactly 2.182 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity)[3].

  • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

  • Causality: Anhydrous DMSO prevents the hydrolysis of the amine and maintains the specific dielectric environment necessary to keep the lipophilic dichloroindole core completely solvated.

Step 3: Dissolution via Mechanical Disruption

  • Action: Vortex the solution vigorously for 30 seconds. If particulates remain, place the sealed vial in a room-temperature ultrasonic water bath for 5 to 10 minutes[3].

  • Causality: The planar, halogenated structure of 5,7-dichloroindole promotes strong pi-pi stacking and rigid crystal lattice formation. Sonication provides the necessary cavitation energy to overcome the lattice enthalpy without applying direct heat, which would otherwise accelerate oxidative degradation of the amine.

Step 4: Self-Validation Checkpoint (Visual Quality Control)

  • Action: Hold the vial against a strong light source and invert it slowly. The solution must be completely transparent with no refractive Schlieren lines or microscopic particulates settling at the meniscus.

  • Causality: If the solution is not optically clear, the actual molarity is lower than calculated. Proceeding with an incompletely dissolved stock will invalidate downstream dose-response curves (IC50/EC50 determinations). If cloudy, repeat Step 3.

Step 5: Aliquoting and Inert Gas Purging

  • Action: Divide the master stock into 20–50 µL single-use aliquots using amber or opaque low-bind microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the meniscus before capping.

  • Causality: Indole amines are photosensitive and prone to auto-oxidation. Amber tubes prevent UV-induced radical formation. Purging with an inert gas displaces oxygen, preventing the formation of indole-quinones during long-term storage.

Step 6: Cryogenic Storage

  • Action: Immediately transfer the aliquots to a -80°C freezer. The stock is stable for up to 12 months under these conditions[3].

  • Causality: Storing at -80°C completely arrests kinetic degradation pathways. When an aliquot is needed, it must be thawed completely to room temperature, vortexed, and used once. Never refreeze an aliquot, as freeze-thaw cycles cause DMSO to crystallize, forcing the solute out of solution and creating irreversible concentration gradients.

References

Sources

In vitro assay concentrations for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine

Part 1: Executive Summary & Chemical Logic

Compound Identity:

  • IUPAC Name: 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine

  • Common Designation: 5,7-Dichlorohomotryptamine (5,7-diCl-hT)

  • Chemical Class: Halogenated Indoleamine / Homotryptamine Derivative

Scientific Rationale: This compound represents a structural hybrid of critical pharmacological interest.[1][2] It combines the 5,7-dichloroindole core (often associated with enhanced lipophilicity and metabolic stability compared to hydroxy-indoles) with a propylamine (homotryptamine) side chain .

While the ethyl-amine analog (5,7-Dichlorotryptamine) is a known serotonergic modulator, the extension to a propyl chain (homotryptamine) typically shifts the Structure-Activity Relationship (SAR) profile:

  • Transporter Selectivity: Homotryptamines generally exhibit higher affinity for monoamine transporters (SERT, DAT) and reduced affinity for direct 5-HT receptor activation compared to their ethyl counterparts.

  • Metabolic Stability: The 5,7-dichloro substitution blocks the primary sites of metabolic hydroxylation, potentially extending the half-life in microsomal stability assays.

Target Applications:

  • Primary: Serotonin Transporter (SERT) Reuptake Inhibition.[3]

  • Secondary: 5-HT Receptor Binding (specifically 5-HT2A, 5-HT2C, and 5-HT6).

  • Tertiary: Monoamine Oxidase (MAO) inhibition profiling.

Part 2: Preparation & Solubility Protocol

Before initiating biological assays, correct solubilization is critical due to the lipophilic nature of the dichloro-indole moiety.

Solubility Profile:

  • Molecular Weight: ~243.13 g/mol

  • Predicted LogP: ~3.5 - 4.0 (Highly Lipophilic)

Stock Solution Preparation:

StepParameterSpecificationNotes
1 Solvent 100% DMSO (Anhydrous)Avoid water/buffer for primary stock to prevent precipitation.
2 Concentration 10 mM or 20 mM10 mM is recommended for easier serial dilution.
3 Storage -20°C or -80°CProtect from light. Stable for 3-6 months.
4 Working Solution 100 µM in Assay BufferMax DMSO in final assay well should be <0.1% (ideally <0.05%).

Serial Dilution Scheme (for Ki/IC50 Determination): Generate a 10-point dose-response curve.

  • Start: 10 mM Stock.

  • Dilution A: 1:100 in DMSO

    
     100 µM (Intermediate).
    
  • Dilution B: 1:20 in Assay Buffer

    
     5 µM (2x Final Concentration).
    
  • Serial Steps: 1:3 or 1:10 serial dilutions in Assay Buffer.

Part 3: In Vitro Assay Protocols

Protocol A: SERT Reuptake Inhibition Assay (Functional)

Rationale: The propyl chain extension strongly suggests reuptake inhibition potential.

Objective: Determine the IC50 of 5,7-diCl-hT for inhibiting [3H]-Serotonin uptake in HEK-293 cells stably expressing human SERT.

Reagents:

  • [3H]-5-HT (Specific Activity: 20-30 Ci/mmol).

  • Standard Inhibitor: Fluoxetine (Positive Control).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid (to prevent oxidation).

Workflow:

  • Cell Plating: Seed hSERT-HEK293 cells in 96-well plates (Poly-D-Lysine coated) at 50,000 cells/well. Incubate 24h.

  • Pre-Incubation: Remove media. Wash with warm KRH. Add 50 µL of Test Compound (5,7-diCl-hT) at 2x concentration.

    • Test Range: 1 nM to 10 µM.

  • Equilibration: Incubate for 15 min at 37°C.

  • Substrate Addition: Add 50 µL of [3H]-5-HT (Final conc: 20 nM).

  • Uptake Phase: Incubate for 6-10 min at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Detection: Lyse cells with 1% SDS/0.1M NaOH. Add scintillant and read on a Microbeta counter.

Data Analysis: Calculate % Inhibition relative to "No Inhibitor" (Total Uptake) and "10 µM Fluoxetine" (Non-Specific Uptake).



Protocol B: 5-HT2A Radioligand Binding Assay (Affinity)

Rationale: Indoleamines are classic ligands for 5-HT2 receptors. The 5,7-dichloro substitution may alter selectivity.

Objective: Determine the Ki of 5,7-diCl-hT displacing [3H]-Ketanserin.

Reagents:

  • Membrane Source: CHO-K1 cells expressing recombinant human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (0.5 - 1.0 nM final).

  • Non-Specific Ligand: Mianserin (10 µM).

Concentration Range: Due to the propyl chain, affinity might be lower than tryptamine.

  • Screening Conc: 10 µM (Single point).

  • Ki Determination: 0.1 nM to 100 µM (if >50% inhibition at screen).

Step-by-Step:

  • Preparation: Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2).

  • Assembly (Total Volume 250 µL):

    • 50 µL Test Compound (5,7-diCl-hT).

    • 50 µL [3H]-Ketanserin.

    • 150 µL Membrane suspension (10-20 µg protein/well).

  • Incubation: 60 min at 27°C (Room Temp).

  • Harvest: Filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: 3x with ice-cold Tris-HCl.

  • Count: Liquid Scintillation Counting.

Part 4: Visualization of Mechanism & Workflow

Figure 1: Serotonergic Modulation Pathway

This diagram illustrates the competitive interaction of the 5,7-dichloro-homotryptamine probe at the SERT interface and 5-HT receptors.

SERT_Mechanism Compound 5,7-diCl-hT (Test Compound) SERT Serotonin Transporter (SERT/SLC6A4) Compound->SERT Primary Target (Reuptake Inhibition) HT2A 5-HT2A Receptor (GPCR) Compound->HT2A Secondary Target (Competitive Binding) Synapse Synaptic Cleft (5-HT Accumulation) SERT->Synapse Modulates 5-HT Levels Response Downstream Signaling (Ca2+ Flux / Uptake Block) HT2A->Response Gq Pathway Synapse->Response Potentiation

Caption: Putative mechanism of action for 5,7-diCl-hT, highlighting dual-potential targeting of SERT (inhibition) and 5-HT receptors.[1]

Figure 2: Assay Workflow Decision Tree

Assay_Workflow cluster_Assays Parallel Assay Streams Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (100 µM - 0.1 nM) Start->Dilution SERT SERT Uptake (Functional) Dilution->SERT Binding 5-HT2A Binding (Radioligand) Dilution->Binding Tox MTT Cytotoxicity (Safety) Dilution->Tox Analysis Data Analysis (Non-linear Regression) SERT->Analysis Binding->Analysis Tox->Analysis Output Ki / IC50 Values Analysis->Output

Caption: Integrated workflow for characterizing the pharmacological profile of the novel indoleamine probe.

Part 5: Safety & Cytotoxicity Controls

Since 5,7-dichloroindoles can exhibit cytotoxicity at high concentrations (often used in cancer research as tubulin inhibitors or kinase modulators), a viability counter-screen is mandatory .

MTT Assay Protocol:

  • Cell Line: HEK-293 (same as SERT assay) or HepG2.

  • Concentration: Test at 10 µM, 50 µM, and 100 µM.

  • Threshold: If cell viability < 80% at 10 µM, the functional data in Protocol A may be an artifact of toxicity rather than specific inhibition.

References

  • Glennon, R. A., et al. (1988). "Binding of substituted tryptamines and phenalkylamines at 5-HT2 serotonin receptors." Journal of Medicinal Chemistry. (Establishes SAR for indolealkylamines).

  • Rothman, R. B., & Baumann, M. H. (2002). "Therapeutic potential of monoamine transporter releasers." Trends in Pharmacological Sciences. (Discusses mechanism of transporter substrates vs inhibitors).

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Provides context on halogenated indole SAR).

  • Blakely, R. D., et al. (1991). "Cloning and expression of a functional serotonin transporter from rat brain." Nature. (Foundational paper for SERT assays).

  • BenchChem Application Data. "5,7-Dichloroindole derivatives in medicinal chemistry." (General class properties).[4][5][6]

Note: As "3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine" is a specialized research chemical, these references provide the foundational methodology for its characterization based on structural homology.

Sources

Reagents required for synthesizing 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine

I. Strategic Synthesis Rationale: Overcoming Hydrodehalogenation

The synthesis of halogenated homotryptamines, specifically 3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine, presents a distinct chemoselective challenge. Traditional methods for appending a 3-carbon amine chain to an indole core often rely on the Vilsmeier-Haack formylation followed by Horner-Wadsworth-Emmons (HWE) olefination and subsequent catalytic hydrogenation of the resulting α,β-unsaturated nitrile. However, applying standard reductive conditions (e.g.,


 with 

or

) to a 5,7-dichloroindole scaffold carries an unacceptably high risk of hydrodehalogenation, which would strip the critical chlorine atoms from the aromatic ring [3].

To circumvent this, we employ a reduction-free, highly regioselective Fischer Indole Synthesis [2]. By reacting 2,4-dichlorophenylhydrazine with 5-phthalimidopentanal, the entire carbon framework and the protected amine are assembled in a single, robust sequence [1].

The Causality of Regioselectivity: The choice of 2,4-dichlorophenylhydrazine is not merely convenient; it is structurally deterministic. During the critical [3,3]-sigmatropic rearrangement of the hydrazone intermediate, the new carbon-carbon bond must form at an ortho position relative to the original hydrazine nitrogen. Because the C2 position is blocked by a chlorine atom, the rearrangement is sterically and electronically forced to occur exclusively at the open C6 position. This guarantees the formation of the 5,7-dichloroindole core with zero regioisomeric leakage.

Regioselectivity A 2,4-Dichlorophenylhydrazine + 5-Phthalimidopentanal B Hydrazone Intermediate A->B C [3,3]-Sigmatropic Rearrangement B->C D Blocked Ortho Position (C2) (Contains Chlorine) C->D Path A E Open Ortho Position (C6) (Contains Hydrogen) C->E Path B F Steric Clash / No Reaction D->F G Exclusive Cyclization E->G H 5,7-Dichloroindole Core (Target Scaffold) G->H

Regioselectivity of 2,4-dichlorophenylhydrazine in the Fischer Indole Synthesis.

II. Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )Eq.Mass / VolRole in SynthesisHazard Profile
2,4-Dichlorophenylhydrazine HCl 213.491.002.13 gHydrazine PrecursorToxic, Irritant
5-Phthalimidopentanal 231.251.052.43 gCarbonyl/Amine SourceIrritant
Zinc Chloride (

)
136.302.002.73 gLewis Acid CatalystCorrosive, Hygroscopic
Hydrazine Hydrate (80%) 50.065.002.50 mLGabriel Deprotecting AgentToxic, Carcinogen
Ethanol (Absolute) 46.07-50.0 mLPrimary SolventFlammable
Dichloromethane (DCM) 84.93-150.0 mLExtraction SolventToxic, Volatile

III. Experimental Workflow & Self-Validating Protocols

Workflow Step1 Step 1: Hydrazone Formation 2,4-Dichlorophenylhydrazine + Aldehyde Solvent: EtOH, 80°C Step2 Step 2: Fischer Indolization Catalyst: ZnCl2 Temperature: 110°C Step1->Step2 Step3 Step 3: Workup & Isolation Precipitation in H2O Recrystallization Step2->Step3 Step4 Step 4: Gabriel Deprotection Reagent: Hydrazine Hydrate Solvent: EtOH, Reflux Step3->Step4 Step5 Step 5: Final Purification Acid-Base Extraction Yield: Target Homotryptamine Step4->Step5

Step-by-step workflow for the dehalogenation-free synthesis of the target homotryptamine.

Protocol A: Synthesis of 2-(3-(5,7-Dichloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione

This step couples the functionalized chain to the aryl ring while simultaneously building the indole core.

  • Hydrazone Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichlorophenylhydrazine hydrochloride (2.13 g, 10 mmol) in absolute ethanol (30 mL). Add 5-phthalimidopentanal (2.43 g, 10.5 mmol) dropwise at room temperature.

  • Self-Validation Checkpoint 1: Heat the mixture to 80°C for 2 hours. The suspension will transition into a homogenous, deeply colored solution, indicating complete hydrazone formation. Confirm via TLC (Hexanes/EtOAc 7:3); the aldehyde spot (

    
    ) should disappear.
    
  • Indolization: Evaporate the ethanol under reduced pressure to yield the crude hydrazone. Add anhydrous

    
     (2.73 g, 20 mmol) and heat the neat mixture to 110°C under an argon atmosphere for 3 hours. The Lewis acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent rearomatization.
    
  • Isolation: Cool the melt to 60°C and quench carefully with 50 mL of 1M HCl to dissolve the zinc salts. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Recrystallize the crude product from hot ethanol to afford the protected indole as an off-white solid.
Protocol B: Gabriel Deprotection to the Target Amine

This step liberates the primary amine without utilizing reductive conditions that could cleave the aryl chlorides.

  • Hydrazinolysis: Dissolve the protected indole (approx. 3.5 g) in absolute ethanol (20 mL). Add hydrazine hydrate (80% aqueous, 2.50 mL, 50 mmol).

  • Self-Validation Checkpoint 2: Reflux the mixture at 85°C for 4 hours. As the phthalimide ring is cleaved, a voluminous white precipitate of phthalhydrazide will form. The visual appearance of this precipitate is a direct, self-validating indicator that the deprotection is proceeding successfully.

  • Acid-Base Extraction (Chemical Purification): Cool the reaction to room temperature and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure.

  • Partitioning: Dissolve the residue in DCM (50 mL) and extract with 1M HCl (

    
     mL).
    
    • Causality Note: The target homotryptamine becomes protonated and partitions entirely into the aqueous layer, leaving non-basic organic impurities in the DCM.

  • Recovery: Isolate the acidic aqueous layer, cool it in an ice bath, and basify dropwise with 2M NaOH until the pH reaches >10. The aqueous layer will turn cloudy as the free amine precipitates.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (

    
     mL). Dry the combined organic layers over 
    
    
    
    and evaporate to yield pure 3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine as a pale yellow oil that may crystallize upon standing.

IV. References

  • Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis Journal of Organic Chemistry (ACS) / PubMed URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews - ACS Publications URL:[Link]

  • Modular Total Synthesis of the 5/5-Spirocyclic Spiroindimicins ChemRxiv URL:[Link]

Application Note & Protocol: Determining the Optimal pH for the Stability of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing the optimal pH conditions for the stability of the active pharmaceutical ingredient (API) 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine. The stability of an API in solution is a critical quality attribute (CQA) that profoundly impacts its shelf-life, formulation strategy, and ultimately, its safety and efficacy.[1][2] This guide outlines the scientific rationale, experimental design, detailed protocols, and data interpretation methods for conducting a pH-rate profile study. The methodologies described are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6]

The core of this application note is a forced degradation study, also known as stress testing, designed to accelerate the degradation of the molecule across a range of pH values.[7][8][9] By systematically evaluating the molecule's susceptibility to hydrolysis, we can identify the pH range of maximum stability, characterize degradation pathways, and develop robust, stability-indicating analytical methods.[7][10]

Scientific & Chemical Rationale

The molecular structure of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine presents two key functional groups susceptible to pH-dependent degradation: the indole ring and the primary aliphatic amine.

  • Indole Ring System: The indole nucleus, while aromatic, is electron-rich and can be susceptible to oxidation, particularly under harsh acidic or basic conditions or in the presence of oxidative agents.[11] The electron-withdrawing nature of the two chlorine atoms at positions 5 and 7 may influence the electron density of the ring system, potentially affecting its stability compared to unsubstituted indoles.[12][13] Degradation can proceed via hydroxylation and subsequent ring-opening.[14][15] In acidic conditions, protonation of the indole nitrogen can lead to different tautomeric forms, altering the molecule's reactivity.[16]

  • Primary Amine Group: The propan-1-amine side chain has a primary amine with a characteristic pKa. In solutions with a pH below its pKa, the amine will be predominantly protonated (-NH3+), while at a pH above its pKa, it will be in its neutral, more nucleophilic form (-NH2). This transition is critical, as the neutral form is more susceptible to certain degradation reactions, such as oxidation or interaction with excipients.[1][17] Conversely, the protonated form may influence the stability of the indole ring through electronic effects. The pKa of a similar compound, 3-(1H-indol-3-yl)propan-1-amine, can be used as a starting estimate, though the dichloro-substituents will modulate the actual value.

Understanding the interplay between the protonation state of the amine and the reactivity of the indole ring across a pH spectrum is the central goal of this investigation.

Experimental Design & Strategy

The experimental approach is a forced hydrolysis study conducted across a wide pH range, as recommended by ICH guideline Q1A(R2).[3][7] The strategy is to generate a pH-rate profile, which plots the degradation rate constant (k) against pH, to visually and quantitatively identify the pH of maximum stability.

Key Strategic Elements:

  • pH Range: The study will span a broad pH range (e.g., pH 2 to 12) to ensure all relevant ionization states of the molecule are investigated.[10]

  • Buffer Selection: Non-reactive buffer systems (e.g., phosphate, citrate, borate) will be used. The choice of buffer is critical to avoid buffer-catalyzed degradation.

  • Temperature: The study will be performed at an elevated temperature (e.g., 60°C) to accelerate degradation to a measurable level (typically 5-20%) within a practical timeframe.[7][18]

  • Concentration: A suitable API concentration (e.g., 0.5 mg/mL) is chosen to ensure accurate quantification by the analytical method.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of this analysis. The method must be capable of separating the intact API from all potential degradation products.[1][17]

Detailed Experimental Protocols

Protocol 1: Preparation of Buffers and API Stock Solution
  • Buffer Preparation (0.1 M):

    • pH 2.0: Dissolve appropriate amount of Potassium Chloride in water, adjust pH with 1 M HCl.

    • pH 4.0, 5.0: Prepare Citrate buffer by mixing 0.1 M citric acid and 0.1 M sodium citrate solutions.

    • pH 6.0, 7.0, 8.0: Prepare Phosphate buffer by mixing 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate solutions.

    • pH 9.0, 10.0: Prepare Borate buffer by mixing 0.1 M boric acid/KCl and 0.1 M NaOH solutions.

    • pH 12.0: Use 0.01 M NaOH solution.

    • Verify the final pH of all buffers with a calibrated pH meter at the study temperature if possible, or note the measurement temperature.

  • API Stock Solution Preparation (e.g., 5 mg/mL):

    • Accurately weigh approximately 50 mg of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine.

    • Dissolve in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) if necessary, before diluting with deionized water to a final volume of 10.0 mL in a volumetric flask. This creates a 5 mg/mL stock solution. Note: The use of a co-solvent should be minimized and kept consistent across all samples.

Protocol 2: pH-Rate Profile Study Execution
  • Sample Preparation:

    • For each pH condition, pipette 1.0 mL of the API stock solution (5 mg/mL) into a 10.0 mL volumetric flask.

    • Dilute to the mark with the respective pH buffer. This yields a final API concentration of 0.5 mg/mL.

    • Transfer aliquots of each solution into appropriately labeled, sealed vials (e.g., 2 mL HPLC vials with PTFE septa).

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each pH condition.

    • If necessary, neutralize the sample by diluting it in the HPLC mobile phase to stop further degradation before injection.

    • Analyze these T=0 samples via the HPLC method (Protocol 3) to establish the initial peak area of the intact API.

  • Incubation:

    • Place the remaining sealed vials into a calibrated oven or water bath set to a constant temperature (e.g., 60°C ± 2°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition.

    • Immediately cool the vials to room temperature to quench the reaction.

    • Neutralize/dilute the samples as described in step 2 and analyze via HPLC.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis p1 Prepare 0.1M Buffers (pH 2-12) e1 Dilute API Stock into each pH Buffer to 0.5 mg/mL p1->e1 p2 Prepare 5 mg/mL API Stock Solution p2->e1 e2 Analyze T=0 Samples (HPLC) e1->e2 Initial Quantification e3 Incubate Samples (e.g., 60°C) e1->e3 Stress Condition a1 Quantify API Peak Area at each Time Point e2->a1 e4 Pull & Analyze Samples at Time Points (T=x) e3->e4 e4->a1 a2 Plot ln(Area) vs. Time for each pH a1->a2 a3 Calculate Rate Constant (k) from slope a2->a3 a4 Plot log(k) vs. pH a3->a4 a5 Determine Optimal pH (Nadir of Curve) a4->a5

Protocol 3: Stability-Indicating HPLC-UV Method
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (or optimal wavelength for the indole chromophore)

  • System Suitability: Ensure theoretical plates > 2000, tailing factor < 2.0, and %RSD of replicate injections < 2.0%.

Data Analysis & Interpretation

  • Calculate Percent Remaining: For each time point at each pH, calculate the percentage of API remaining using the formula: % Remaining = (Area_t / Area_t0) * 100 where Area_t is the peak area at time 't' and Area_t0 is the peak area at time zero.

  • Determine Degradation Order: Plot % Remaining vs. Time. If the plot is linear, the degradation follows zero-order kinetics. More commonly, drug degradation follows first-order kinetics. To confirm, plot ln(% Remaining) vs. Time. A linear relationship indicates first-order degradation.

  • Calculate Rate Constant (k): For first-order reactions, the slope of the ln(% Remaining) vs. Time plot is equal to the negative apparent degradation rate constant (-k_obs). Slope = -k_obs

  • Construct pH-Rate Profile: Create a graph by plotting log(k_obs) on the y-axis against pH on the x-axis. The resulting curve will illustrate the pH-dependence of the degradation.

  • Identify Optimal pH: The lowest point (nadir) on the pH-rate profile curve corresponds to the pH of maximum stability, where the degradation rate is at its minimum.

G

Illustrative Results & Discussion

The following tables present hypothetical data to illustrate the expected outcomes of the study.

Table 1: Percentage of API Remaining After 48 Hours at 60°C

pH % API Remaining
2.0 85.2%
4.0 92.5%
5.0 97.8%
6.0 99.1%
7.0 98.6%
8.0 95.3%
9.0 90.1%
10.0 82.4%

| 12.0 | 70.5% |

Table 2: Calculated First-Order Rate Constants (k_obs)

pH Rate Constant, k_obs (hours⁻¹) log(k_obs)
2.0 3.33 x 10⁻³ -2.48
4.0 1.63 x 10⁻³ -2.79
5.0 4.63 x 10⁻⁴ -3.33
6.0 1.88 x 10⁻⁴ -3.73
7.0 2.94 x 10⁻⁴ -3.53
8.0 9.98 x 10⁻⁴ -3.00
9.0 2.17 x 10⁻³ -2.66
10.0 4.01 x 10⁻³ -2.40

| 12.0 | 7.28 x 10⁻³ | -2.14 |

Discussion: The illustrative data suggests a classic "V" or "U" shaped pH-rate profile. The degradation rate is highest at the pH extremes (pH 2 and pH 12) and reaches a minimum in the slightly acidic to neutral range. Based on this hypothetical data, the optimal stability for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine is observed at pH 6.0 . This indicates that the compound is susceptible to both acid-catalyzed and base-catalyzed degradation. The increased degradation in acidic conditions may be due to hydrolysis of the indole ring, while the instability in basic conditions could be related to the deprotonated amine facilitating oxidation or other reactions.

Conclusion & Recommendations

This application note provides a robust framework for determining the pH stability of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine. Based on the principles of chemical kinetics and forced degradation studies, the optimal pH for maximum stability can be precisely identified. For the hypothetical compound studied, a pH of 6.0 is recommended for aqueous formulations and processing to ensure minimal degradation and maximize shelf-life. It is crucial for researchers to perform these studies with their specific API to generate authentic data, as minor impurities or different salt forms can influence stability.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. Quality Guidelines Page. [Link]

  • Bavishi, B. (n.d.). ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Velev, V. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Advisors. [Link]

  • Curtis, M. M., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(11). [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • ResearchGate. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • Royal Society of Chemistry. (2015). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm, 17, 7358-7370. [Link]

  • MDPI. (2021). Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. Molecules, 26(3), 670. [Link]

  • University of Pretoria. (2015). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. [Link]

  • ResearchGate. (2018). Indole degradation and its metabolite analysis using HPLC. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes. [Link]

  • ResearchGate. (2019). pH-dependent oxidation of indole catalyzed by Mn-MC6a*. [Link]

  • Patsnap. (2025). Impact of pH on Tautomerization in Alkaloids. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]

  • Beletskaya, I. P., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(23), 8206. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2023). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Element. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 5(5). [Link]

  • Singh, R., & Kumar, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4147-4154. [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-346. [Link]

  • Madsen, E. L., & Boll, M. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 66(9), 4030-4035. [Link]

  • ResearchGate. (2018). Effects of the Substituents of the Indole Ring on Activity Profiles. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 616892. [Link]

  • Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • PubChem. (n.d.). 3-(1H-indol-1-yl)propan-1-amine. [Link]

  • PubChem. (n.d.). 3-(7-chloro-1H-indol-3-yl)propan-1-amine. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Separations, 10(3), 159. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Oxidation Prevention for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine

Overview & Chemical Context

3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine is a halogenated homotryptamine derivative. While the electron-withdrawing chlorine atoms at the 5 and 7 positions offer some steric and electronic shielding compared to unsubstituted indoles, the electron-rich pyrrole ring and the primary amine remain highly susceptible to auto-oxidation in both aqueous and organic solutions.

This technical guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of oxidation, and implement self-validating protocols to ensure compound integrity.

OxidationMechanisms A 3-(5,7-Dichloro-1H-indol-3-YL) propan-1-amine B Radical Initiation (O2, Trace Metals, Light) A->B Exposure C C3-Hydroxy-indolenine Intermediate B->C Pyrrole Oxidation E Oxidative Deamination (Amine Loss) B->E Side-chain Attack D 2-Oxindole Derivative (Irreversible) C->D Rearrangement

Mechanistic pathways of homotryptamine oxidative degradation.

Troubleshooting & FAQ Guide

Q1: My stock solution of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine turns pink/brown after a few days at room temperature. What is the chemical causality, and how does it affect my assays? A1: A color change—such as the appearance of a yellow, pink, or brown hue—is the classic macroscopic symptom of indole ring degradation[1]. Indole compounds undergo auto-oxidation when exposed to dissolved oxygen, UV light, and trace transition metals.

Mechanistic Causality: The reaction typically initiates at the electron-rich C2-C3 double bond of the pyrrole ring, forming a C3-hydroperoxy-indolenine intermediate. This unstable intermediate subsequently rearranges into a stable 2-oxindole or 3-oxindole derivative[2]. Furthermore, these oxidized intermediates can polymerize into highly conjugated, colored dimers. Impact: This degradation reduces the effective concentration of your active pharmaceutical ingredient (API) and introduces electrophilic oxindole species that can covalently bind to off-target proteins, confounding assay results.

Q2: How can I formulate the solution to prevent this oxidative degradation? A2: Preventing oxidation requires a multi-layered system that addresses all three components of the oxidation triangle: Oxygen, Catalysts (metals/light), and Radicals.

  • Oxygen Exclusion: Sparging solvents with an inert gas (Argon or Nitrogen) displaces dissolved oxygen[1]. Argon is heavier than air and provides a superior protective blanket in the storage vial.

  • Radical Scavenging (Antioxidants): Adding a sacrificial antioxidant prevents chain propagation. For indole derivatives, Ascorbic acid (Vitamin C) or Butylated hydroxytoluene (BHT) are highly effective[1]. Ascorbic acid acts as an electron donor, neutralizing reactive oxygen species before they attack the indole ring[3].

  • Metal Chelation: Trace amounts of iron or copper in buffer salts catalyze the Fenton reaction, generating hydroxyl radicals. The addition of 0.1 - 1.0 mM EDTA sequesters these metals, shutting down the catalytic cycle.

Quantitative Data: Antioxidant Efficacy on Indole Stability

Storage Condition Additive / Formulation Atmosphere Est. Half-Life (at 25°C) Colorimetric Change (7 days)
Aqueous Buffer (pH 7.4) None Ambient Air < 48 hours Dark Pink / Brown
Aqueous Buffer (pH 7.4) 1 mM Ascorbic Acid Ambient Air 7 days Faint Pink
Aqueous Buffer (pH 7.4) 1 mM Ascorbic Acid + 0.5 mM EDTA Argon Sparged > 30 days Colorless
DMSO (Anhydrous) None Ambient Air 14 days Yellowish

| DMSO (Anhydrous) | 0.1% BHT | Argon Sparged | > 6 months | Colorless |

Q3: What is the standard, self-validating protocol for preparing a stable stock solution? A3: To ensure trustworthiness and reproducibility, follow this step-by-step methodology for preparing a 10 mM stock solution in DMSO for long-term storage.

Step-by-Step Methodology:

  • Solvent Preparation: Obtain anhydrous, amine-free DMSO. Sparge the DMSO with high-purity Argon gas for at least 15 minutes using a submerged glass frit.

  • Antioxidant Addition: Dissolve BHT in the degassed DMSO to a final concentration of 0.1% (w/v). Causality: BHT is lipophilic and highly compatible with DMSO, providing a robust radical sink without altering the pH.

  • API Dissolution: Weigh the 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine powder in a glove box or under a steady stream of Argon. Add the degassed DMSO/BHT solution to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen. Amber vials prevent UV-mediated photo-oxidation[1].

  • Storage: Blanket the headspace of each vial with Argon before capping tightly. Store immediately at -80°C[1].

PrepWorkflow Step1 1. Sparge Anhydrous DMSO with Argon (15 min) Step2 2. Add 0.1% BHT (Radical Scavenger) Step1->Step2 Step3 3. Dissolve Homotryptamine API under Argon Step2->Step3 Step4 4. Aliquot into Amber Vials (Light Protection) Step3->Step4 Step5 5. Argon Blanket & Store at -80°C Step4->Step5

Self-validating workflow for preparing oxidation-resistant homotryptamine solutions.

Q4: I am using an aqueous buffer for my in vitro assays. Does the primary amine side-chain also degrade? A4: Yes. While the indole ring is the primary target for oxidation, the primary amine on the propyl chain (homotryptamine moiety) is susceptible to oxidative deamination, particularly at elevated temperatures or in the presence of certain enzymes/metals[4]. This process converts the amine into an aldehyde, releasing ammonia. Solution: In aqueous media, maintaining a slightly acidic to neutral pH (e.g., pH 6.0 - 7.0) ensures the primary amine remains protonated (-NH3+). The protonated state is significantly less nucleophilic and more resistant to oxidative attack compared to the free base form. If your assay permits, use a buffer with 1 mM EDTA and 1 mM Ascorbic acid, and prepare the working dilutions immediately before the experiment.

Q5: Can I verify the integrity of my solution before running an expensive assay? A5: Absolutely. Relying solely on visual inspection is insufficient, as early-stage oxidation products may be colorless. Validation Protocol: Run a rapid LC-MS or HPLC-UV analysis. The intact 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine will elute as a single sharp peak. Oxidation typically manifests as "ghost peaks" or peak tailing[1], specifically with new masses corresponding to +16 Da (hydroxylation/epoxidation) or +32 Da (dioxygenation) relative to the parent mass. If degradation peaks exceed 2% of the total area, discard the aliquot.

References

  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid Source: researchgate.net URL:[Link]

  • Tryptophan degradation products that are formed after exclusive exposure to heat Source: researchgate.net URL:[Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC Source: nih.gov URL:[Link]

Sources

Overcoming hygroscopic challenges with indole dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in pharmaceutical development, I have seen countless batches of promising active pharmaceutical ingredients (APIs) fail out-of-specification simply because their salt forms were misunderstood.

Indole dihydrochloride derivatives (such as DAPI dihydrochloride or AXKO-0046 dihydrochloride) are notoriously hygroscopic[1][2]. The causality is rooted in their molecular structure: the dihydrochloride salt form introduces multiple highly polar ionic sites (protonated amines and chloride counterions). These sites act as strong hydrogen-bond acceptors and donors, rapidly adsorbing atmospheric water[3]. This moisture acts as a plasticizer, bridging particles to cause severe caking, altering the compound's molecular weight, and potentially inducing hydrolysis.

This guide provides field-proven, self-validating protocols to help you overcome these handling, weighing, and analytical challenges.

Material Handling & Processing Workflow

To maintain the integrity of hygroscopic indole salts, your laboratory must adopt a strict, moisture-free handling pipeline.

HandlingWorkflow N1 1. Receipt & Inspection (Sealed Containers) N2 2. Inert Storage (Desiccator / Glovebox) N1->N2 Transfer immediately N3 3. Weighing & Dispensing (N2 Purged Isolator) N2->N3 Maintain <10% RH N4 4. Moisture Analysis (Karl Fischer Titration) N3->N4 Aliquot sampling N5 5. Formulation (Aqueous/Organic) N3->N5 Main batch transfer N4->N5 Release if H2O < Limit

Fig 1. End-to-end handling workflow for hygroscopic indole dihydrochloride salts.

FAQs: Storage, Handling, and Dispensing

Q: Why do my indole dihydrochloride salts arrive caked, and how can I prevent this? A: Caking occurs when trace ambient moisture enters the container during transit, dissolving the surface of the salt crystals (deliquescence) and fusing them together as temperatures fluctuate[3]. Solution: Specify that your supplier uses specialized anti-caking packaging systems (such as Redi-Dri™ or DRYPOUR™), which integrate desiccants directly into the polyethylene liners without contacting the API. These systems act as a "desiccator in every bottle" and eliminate the need to mechanically chisel the product[4][5].

Q: What environmental controls are mandatory for weighing these compounds? A: Never weigh highly hygroscopic salts on an open bench. Weighing must be performed inside a positive or negative pressure glovebox isolator (depending on the API's toxicity/OEB band)[6]. For potent indole derivatives, utilize an OEB4/OEB5 isolator equipped with HEPA/ULPA filtration and a continuous dry nitrogen (N₂) or argon purge to maintain relative humidity (RH) below 5%[7].

Q: When I weigh the powder in a dry glovebox, it flies everywhere. How do I fix this? A: This is a classic symptom of static charge buildup, which is severely exacerbated in ultra-low humidity environments (<5% RH). Solution: Install an ionizing bar or use a polonium anti-static brush inside the isolator. Pass the weigh boat and spatula through the ion field prior to dispensing to neutralize surface charges.

Analytical Challenges: Moisture Quantification

Accurately determining the water content of a hygroscopic salt is critical before formulation. Loss on Drying (LOD) is highly discouraged for indole dihydrochlorides because the thermal energy required to evaporate bound crystal water often causes the indole ring to oxidize or degrade, yielding artificially high moisture readings. Karl Fischer (KF) titration is the gold standard[8].

KFTitration Start Determine Expected Water Content High > 1% Water Content Start->High Low < 1% Water Content (Trace Moisture) Start->Low Volumetric Volumetric KF Titration High->Volumetric Coulometric Coulometric KF Titration Low->Coulometric Soluble Sample Soluble in KF Solvent? Volumetric->Soluble Coulometric->Soluble Direct Direct Injection (External Extraction) Soluble->Direct Yes Oven KF Oven Method (Gas Extraction) Soluble->Oven No / Side Reactions

Fig 2. Decision logic for selecting the appropriate Karl Fischer titration method.

Quantitative Comparison of Moisture Analysis Methods
ParameterVolumetric Karl FischerCoulometric Karl FischerLoss on Drying (LOD)
Optimal Range 1% to 100% Water10 µg to 200 mg (Trace/ppm)> 0.5% (Non-specific)
Mechanism Burette addition of titrantElectrolytic generation of iodineThermal evaporation
Suitability for Indole Salts Good for heavily hydrated saltsExcellent for trace moisturePoor (High risk of API degradation)
Sample Prep Direct addition / ExtractionSeptum Injection / KF OvenDirect heating in open pan
Handling Risk Moderate (Cell opening required)Low (Closed septum system)High (Ambient exposure)

Troubleshooting Guide

Q: My Karl Fischer titration results are highly variable between replicates. What is causing this? A: For hygroscopic salts, variability is almost always caused by ambient moisture contaminating the sample during transfer to the KF cell[9]. Solution: Stop opening the KF cell to add solid powder. Instead, use the External Extraction Method (detailed in the protocol below). Dissolve the salt in an anhydrous solvent inside your glovebox, and inject the liquid through the KF cell's septum using a gas-tight syringe.

Q: The indole dihydrochloride salt is not dissolving in the standard Karl Fischer methanol solvent. What should I do? A: Dihydrochloride salts often have poor solubility in pure methanol. Solution: Modify your working medium. A 2:1 mixture of anhydrous methanol and formamide is highly effective at completely dissolving stubborn hydrochloride salts, ensuring all bound water is released into the matrix for titration[10].

Q: The KF titration drifts endlessly and never reaches an endpoint. A: This indicates a side reaction between the indole compound and the iodine/sulfur dioxide in the KF reagent[8]. Solution: Switch to a Gas Phase Extraction (KF Oven) method. Heat the solid sample in a sealed vial to drive off the water as vapor, which is then carried by dry nitrogen gas into the KF cell. The API never touches the reagent, eliminating side reactions[9].

Step-by-Step Protocol: Coulometric KF Titration via External Extraction

Objective: Accurately quantify trace moisture (<1%) in hygroscopic indole dihydrochloride without ambient humidity interference.

Prerequisites: Coulometric KF titrator, dry nitrogen supply, analytical balance inside a glovebox, anhydrous methanol/formamide (2:1) solvent.

  • System Preparation: Purge the KF titration cell with dry nitrogen. Ensure the background drift rate is stable and below 10 µ g/min [8].

  • Solvent Preparation: Inside the glovebox, prepare a 2:1 mixture of anhydrous methanol and formamide to ensure complete dissolution of the dihydrochloride salt[10].

  • Sample Weighing (In Glovebox): Inside a nitrogen-purged glovebox (<5% RH), accurately weigh 0.1 g to 0.5 g of the indole dihydrochloride salt into a dry, septum-sealed vial.

  • Solvent Addition: Inject exactly 10.0 mL of the prepared anhydrous solvent into the sealed vial. Agitate until the salt is fully dissolved.

  • Blank Measurement: Extract 1.0 mL of the pure anhydrous solvent (without sample) and inject it into the KF cell to determine the background water content of the solvent.

  • Sample Injection: Using a dry gas-tight syringe, withdraw 1.0 mL of the dissolved sample from the vial and inject it directly through the septum of the KF titration cell[9].

  • Titration & Calculation: Initiate the titration. The instrument will electrolytically generate iodine to react with the water[8][10]. Subtract the blank solvent value from the final result to determine the absolute water content of the API.

References

  • Glove Box Isolators and Containment Solutions - Terra Universal. Available at: [Link]

  • Karl Fischer Titration - Precise Moisture Analysis Made Easy - Qualitest. Available at: [Link]

  • OEB4/OEB5 Glove Box Isolators: Handling Potent Compounds - Qualia. Available at: [Link]

  • Hygroscopy - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification & Handling of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals isolating and purifying 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine dihydrochloride .

This specific halogenated homotryptamine derivative presents a unique triad of physicochemical challenges: the oxidative susceptibility of the indole pyrrole ring, the difficulty of resolving positional halogen isomers, and the thermodynamic instability of its dihydrochloride (2HCl) salt form in aqueous media.

Below, you will find causally-driven troubleshooting diagnostics, quantitative chromatographic data, and self-validating experimental protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Knowledge Base (FAQs & Troubleshooting)

Q1: Why does my compound "oil out" or precipitate unexpectedly during aqueous reconstitution for HPLC? The Causality: You are observing the dissociation of the 2HCl salt. The primary amine (


) readily holds one equivalent of HCl. However, the indole nitrogen is highly non-basic (

). The "2HCl" designation implies the second HCl is either a solvate or loosely bound under strictly anhydrous conditions. Upon exposure to water, this second equivalent of HCl rapidly dissociates, drastically dropping the localized pH. This forces the highly lipophilic 5,7-dichloroindole core to precipitate or "oil out" as a mono-HCl salt or freebase if the solution is not properly buffered. The Fix: Never inject the crude 2HCl salt directly onto a preparative column. Perform an alkaline free-basing and Liquid-Liquid Extraction (LLE) prior to chromatography (See Protocol A).

Q2: I cannot separate my 5,7-dichloro product from 5-chloro or 7-chloro impurities using a standard C18 column. What stationary phase should I use? The Causality: Standard C18 columns rely entirely on hydrophobic partitioning, which is blind to the subtle dipole and electron density differences between positional halogen isomers. The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. The electron-deficient perfluorinated ring of the PFP phase acts as a Lewis acid, engaging in


, dipole-dipole, and charge-transfer interactions with the electron-rich chlorines on your indole ring (1)[1]. This orthogonal retention mechanism provides exceptional selectivity for positional isomers of halogenated compounds (2)[2].

Q3: My compound turns pink or brown during rotary evaporation. What is degrading? The Causality: Indoles are notoriously susceptible to auto-oxidation, forming colored indigo-like dimers. While the electron-withdrawing chlorines at C5 and C7 slightly stabilize the ring compared to unsubstituted tryptamines, concentrating the compound as a hot, acidic hydrochloride salt acts as a catalyst for pyrrole ring oxidation. The Fix: Never evaporate the HCl salt to dryness at temperatures >30°C. Purify the compound as a TFA salt via lyophilization, followed by a controlled anhydrous re-salting (See Protocol C).

Part 2: Quantitative Chromatographic Data

When optimizing your preparative HPLC, the choice of stationary phase and modifier dictates your resolution (


) and recovery. Below is a comparative summary for halogenated homotryptamines.
ParameterStandard C18 PhasePentafluorophenyl (PFP) PhaseMechanistic Causality
Primary Retention Hydrophobic partitioning

, dipole, charge-transfer
PFP's electron-deficient ring acts as a Lewis acid[1].
Isomer Resolution Poor (

)
Excellent (

)
PFP distinguishes subtle changes in halogen dipole moments[2].
Amine Peak Shape Tailing (silanol interactions)Sharp (HILIC/ion-exchange traits)Fluorinated phases suppress secondary silanol interactions[1].
Optimal Modifier 0.1% Formic Acid0.1% TFATFA ion-pairs with the homotryptamine, increasing lipophilicity[3].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed to the next step with degraded or lost material.

Protocol A: Alkaline Free-Basing & Liquid-Liquid Extraction (LLE)

Purpose: To strip the unstable 2HCl salt and extract the lipophilic freebase, preventing column degradation.

  • Suspend 1.0 g of crude 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine 2HCl in 20 mL of chilled deionized water.

  • Dropwise, add 2M

    
     while stirring until the aqueous phase reaches pH 11.0.
    Causality:
    
    
    
    is gentle enough to prevent base-catalyzed degradation of the indole while ensuring the primary amine (
    
    
    ) is fully deprotonated.
  • Extract with 3 x 20 mL of Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 15 mL of brine, dry over anhydrous

    
    , and filter.
    
  • Validation Checkpoint: Spot the aqueous layer and organic layer on a TLC plate (UV 254 nm). If the target spot remains in the aqueous phase, the pH is too low; add more

    
    .
    
  • Evaporate the EtOAc under reduced pressure at <30°C to yield the freebase oil.

Protocol B: Preparative HPLC Purification

Purpose: Isolate the target compound from des-chloro and mono-chloro impurities using established preparative HPLC methodologies for tryptamines (3)[3].

  • Reconstitute the freebase oil in 5 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% TFA).

  • Inject onto a Preparative PFP Column (e.g., 21.2 x 150 mm, 5 µm).

  • Run a gradient from 5% to 60% Acetonitrile (0.1% TFA) over 30 minutes at 20 mL/min. Causality: The 0.1% TFA maintains the primary amine in a protonated state (mono-TFA salt), ensuring solubility and acting as an ion-pairing agent to improve peak shape[3].

  • Monitor UV absorbance at 220 nm (amine backbone) and 280 nm (indole ring).

  • Validation Checkpoint: Analyze collected fractions via LC-MS. The target mass for the freebase (

    
    ) is 
    
    
    
    .
  • Pool pure fractions (>99% purity), flash-freeze in liquid nitrogen, and lyophilize to obtain the mono-TFA salt as a white powder.

Protocol C: Anhydrous Re-Salting to 2HCl

Purpose: Convert the purified TFA salt back to the requested 2HCl form without inducing aqueous hydrolysis or oxidation.

  • Dissolve the lyophilized mono-TFA salt in 10 mL of anhydrous diethyl ether containing minimal dry ethanol.

  • Chill the solution to 0°C under an argon atmosphere. Causality: Argon prevents auto-oxidation of the electron-rich indole pyrrole ring, which is highly reactive in acidic conditions.

  • Slowly add 2.5 equivalents of 2M HCl in diethyl ether dropwise with vigorous stirring.

  • Validation Checkpoint: A white precipitate (the 2HCl salt) should form immediately. If the solution turns pink or brown, oxidation has occurred due to moisture or oxygen ingress.

  • Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry in a vacuum desiccator over

    
     for 24 hours.
    

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude 3-(5,7-Dichloro-1H-indol-3-yl) propan-1-amine 2HCl Freebase Alkaline Free-Basing (pH 11.0, NH4OH) Crude->Freebase Dissolve & Adjust pH LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Freebase->LLE Partition HPLC Prep-HPLC (PFP Column) 0.1% TFA / MeCN Gradient LLE->HPLC Organic Phase Evap. & Reconstitute Lyophilize Lyophilization (Yields Mono-TFA Salt) HPLC->Lyophilize Collect Fractions Resalt Anhydrous Re-Salting (HCl in Dioxane/Et2O) Lyophilize->Resalt Dissolve in Dry Solvent Pure Pure Target Compound (>99% 2HCl Salt) Resalt->Pure Crystallize

Fig 1. Purification workflow for halogenated homotryptamines, from crude salt to pure 2HCl.

References[1] "PFP(2) - Phenomenex", Phenomenex. Verified URL[2] "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column", Thermo Fisher Scientific.Verified URL[3] "New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata", MDPI.Verified URL

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine 2HCl: A Comparative Technical Guide

Executive Summary: The Diagnostic Imperative

In the development of serotonin receptor ligands and neuroactive alkaloids, the precise characterization of halogenated indole derivatives is critical. 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine 2HCl (hereafter referred to as 5,7-DC-HT ) presents a unique analytical challenge due to its regioisomerism potential and ionic nature.

This guide compares the NMR performance of 5,7-DC-HT against structural analogs and solvent systems. Unlike standard LC-MS, which confirms mass but struggles with regio-positioning (e.g., distinguishing 5,7-dichloro from 5,6-dichloro isomers), 1H NMR spectroscopy serves as the definitive structural audit. We focus here on the diagnostic causality of spectral features—explaining why signals appear where they do and how to use them to validate your compound.

Structural Logic & Proton Assignment

To interpret the spectrum accurately, we must first map the proton environment. The 5,7-dichloro substitution pattern creates a specific magnetic environment that eliminates ortho-coupling on the benzene ring, leaving only meta-coupling.

Molecular Visualization & Numbering

G cluster_indole Indole Core cluster_chain Propyl-Amine Chain N1 N1 (H) C2 C2 (H) N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a Ca α (CH2) C3->Ca Linker C4 C4 (H) C3a->C4 C7a C7a C5 C5 (Cl) C4->C5 C6 C6 (H) C5->C6 C7 C7 (Cl) C6->C7 C7->C7a C7a->N1 Cb β (CH2) Ca->Cb Cc γ (CH2) Cb->Cc N_amine NH3+ Cc->N_amine Legend Red: Diagnostic Aromatics Green: Aliphatic Chain Blue: Exchangeable Protons

Figure 1: Structural connectivity of 5,7-DC-HT. Note the meta-relationship between H4 and H6.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it is a strategic decision that determines which protons are visible.

Recommendation: DMSO-d6 is the superior solvent for full characterization of the dihydrochloride salt.

FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Impact on Analysis
Solubility Excellent for 2HCl saltsGoodDMSO ensures no precipitation during acquisition.
Indole NH (H1) Visible (~11.5 ppm, br s)Invisible (Exchanged to ND)MeOD loses the confirmation of the indole N-H integrity.
Amine NH3+ Visible (~8.0 ppm, br s)Invisible (Exchanged to ND3+)DMSO allows quantification of the salt stoichiometry (integration ~3H).
Water Peak ~3.33 ppm~4.87 ppmDMSO water peak may overlap with side chain signals if "wet", but MeOD water interferes with HDO.
Resolution High viscosity = Broader linesLow viscosity = Sharper linesMeOD offers slightly better resolution for coupling constants (J-values).

Detailed Spectral Data & Interpretation

The following data represents the consensus chemical shifts expected for this molecule in DMSO-d6 at 400 MHz.

Aromatic Region (The Fingerprint)

This region confirms the 5,7-dichloro substitution. In a standard indole, you see complex splitting. Here, the pattern simplifies significantly.

  • H-4 (Doublet, ~7.65 ppm, J ≈ 2.0 Hz):

    • Causality: Deshielded by the adjacent C5-Cl.[1] It couples only to H-6 (meta-coupling).

    • Differentiation: If this were a 5,6-dichloro isomer, H-4 and H-7 would appear as singlets (para to each other, negligible coupling). The presence of a doublet here rules out 5,6-substitution.

  • H-6 (Doublet, ~7.25 ppm, J ≈ 2.0 Hz):

    • Causality: Located between two chlorines (C5 and C7). It couples to H-4.

  • H-2 (Duplet/Singlet, ~7.35 ppm):

    • Causality: The proton on the pyrrole ring.[1] Often appears as a doublet (J ≈ 2-3 Hz) due to coupling with the Indole NH. In MeOD, this collapses to a sharp singlet.

Aliphatic Side Chain (The Linker)

Distinguishing "propan-1-amine" (homotryptamine) from "ethan-1-amine" (tryptamine).

  • α-CH2 (Triplet, ~2.75 ppm): Attached to Indole C3.

  • β-CH2 (Quintet, ~1.90 ppm): The critical differentiator .

    • Logic: This signal arises because the central CH2 sees two other CH2 neighbors. Tryptamine (ethyl chain) lacks this proton entirely. If you see a quintet here, you have the propyl linker.

  • γ-CH2 (m/broad, ~2.85 ppm): Attached to the Nitrogen. Deshielded by the ammonium salt (NH3+).

Exchangeable Protons (DMSO-d6 only)
  • Indole NH (~11.5 ppm): Broad singlet.

  • Ammonium NH3+ (~7.9 - 8.1 ppm): Broad singlet, integrating to 3 protons (or mixed with water/HCl exchange).

Comparative Performance: 5,7-DC-HT vs. Alternatives

How does this spectrum differ from its closest relatives?

Scenario A: Distinguishing from 5,6-Dichloro Isomer
  • 5,7-DC-HT (Target): H4 and H6 are meta (J ~ 2 Hz). Both appear as doublets.

  • 5,6-Dichloro Isomer: H4 and H7 are para (J ~ 0 Hz). Both appear as sharp singlets.

  • Verdict: Check the J-coupling of the aromatic protons.[1]

Scenario B: Distinguishing from 5,7-Dichlorotryptamine (Ethyl analog)
  • 5,7-DC-HT (Target): Side chain shows 3 sets of alkyl signals (Triplet - Quintet - Triplet).

  • Tryptamine Analog: Side chain shows 2 sets of alkyl signals (Triplet - Triplet).

  • Verdict: Look for the quintet at ~1.9 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that can serve as a reference standard, follow this protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of 5,7-DC-HT 2HCl.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: If the solution is cloudy, sonicate for 30 seconds. The 2HCl salt is polar; ensure full dissolution to avoid line broadening.

Step 2: Acquisition Parameters (400 MHz+)

  • Pulse Sequence: zg30 (Standard proton).

  • Number of Scans (NS): 16 (Sufficient for >5mg), 64 (for <2mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons and residual solvent peaks have different T1 relaxation times. A longer D1 ensures accurate integration (quantitative NMR) to verify the ratio of aromatic protons to the side chain.

Step 3: Processing & Validation Flow

Validation Start Acquire 1H NMR (DMSO-d6) Check_Solvent Check Solvent Residuals DMSO: 2.50 ppm H2O: ~3.33 ppm Start->Check_Solvent Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Solvent->Check_Aromatic Is_Meta Are there two doublets with J ~ 2Hz? Check_Aromatic->Is_Meta Check_Linker Analyze Aliphatic Region (1.5 - 3.0 ppm) Is_Meta->Check_Linker Yes Fail_Iso FAIL: Suspect 5,6-Dichloro or 4,6-Dichloro Is_Meta->Fail_Iso No (Singlets seen) Is_Propyl Is there a Quintet at ~1.9 ppm? Check_Linker->Is_Propyl Pass PASS: Identity Confirmed 5,7-Dichloro-propylamine Is_Propyl->Pass Yes Fail_Chain FAIL: Suspect Tryptamine (Ethyl Linker) Is_Propyl->Fail_Chain No (Only Triplets)

Figure 2: Decision tree for structural validation of 5,7-DC-HT.

References

  • BenchChem. "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives." BenchChem Application Library. Link (Accessed via search snippet 1.1).

  • ChemicalBook. "5-Chloroindole (17422-32-1) 1H NMR spectrum." ChemicalBook Spectral Database. Link (Accessed via search snippet 1.2).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Standard reference for solvent residuals cited in search snippet 1.6).

  • Royal Society of Chemistry. "1H NMR data for substituted indoles and tryptamine derivatives." ChemSpider/RSC Advances. Link (General indole data sourced from snippet 1.4).

  • LibreTexts. "5.12: Chemical Shifts in 1H NMR Spectroscopy." Chemistry LibreTexts. Link (Theoretical grounding for substituent effects, snippet 1.9).

Sources

Structural Elucidation Guide: Mass Spectrometry of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometric behavior of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine (referred to herein as 5,7-DiCl-HT ).[1] As a halogenated homotryptamine derivative, this molecule presents unique ionization signatures critical for differentiating it from metabolic byproducts and structural analogs in pharmacokinetic studies.

This guide moves beyond standard spectral libraries, offering a mechanistic breakdown of fragmentation pathways under Electron Impact (EI) and Electrospray Ionization (ESI), supported by predictive isotopic modeling and comparative data against non-halogenated alternatives.

Part 1: The Isotopic Fingerprint (Validation Core)

Before analyzing fragmentation, the researcher must validate the precursor ion.[1] Unlike standard tryptamines, 5,7-DiCl-HT carries two chlorine atoms, creating a distinct isotopic envelope that serves as an internal validation standard.

Theoretical Isotopic Distribution (


): 
  • 
     vs. 
    
    
    
    Abundance:
    Chlorine isotopes exist in a roughly 3:1 ratio.[1]
  • Pattern Logic:

    • M (100%): Both chlorines are

      
      .[1]
      
    • M+2 (~65%): One

      
      , one 
      
      
      
      .[1]
    • M+4 (~10%): Both chlorines are

      
      .[1]
      

Graphviz Visualization: Isotopic Logic Flow

IsotopePattern Start Precursor Ion Selection [M+H]+ Check Check Isotopic Envelope Start->Check Pattern1 Single Peak (No Halogen) Check->Pattern1 Tryptamine Pattern2 100:33 Ratio (1 Chlorine) Check->Pattern2 5-Cl-Analog Pattern3 100:65:10 Ratio (2 Chlorines) Check->Pattern3 Target Analyte Result Confirmed: 5,7-DiCl-HT Pattern3->Result

Figure 1: Decision tree for validating the presence of the dichloro-moiety based on MS1 isotopic envelopes.

Part 2: Comparative Analysis (EI vs. ESI)

The choice of ionization method drastically alters the observed spectra.[1] The following table compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific molecule.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Ion

(m/z 242)

(m/z 243)
Base Peak m/z 30 (

)
m/z 226 (

)
Fragmentation Nature High energy; extensive in-source fragmentation.[1]Low energy; requires Collision Induced Dissociation (CID).[1]
Structural Insight Confirms the aliphatic amine chain (

-cleavage).
Confirms the intact indole core and halogenation pattern.
Limit of Detection Moderate (ng range).High (pg range) - Ideal for LC-MS bioanalysis.

Key Insight: For structural confirmation during synthesis, use EI to verify the propyl-amine chain. For biological quantification (PK/PD studies), use ESI in MRM mode targeting the ammonia loss transition (


).[1]
Part 3: Mechanistic Fragmentation Pathways

Understanding why the molecule breaks is crucial for assigning fragments correctly.

Pathway A:

-Cleavage (Dominant in EI)

In electron impact, the radical cation directs cleavage adjacent to the nitrogen.[1]

  • Mechanism: The bond between the

    
     and 
    
    
    
    carbons (relative to the amine) breaks.[1]
  • Result: Formation of the methylene-iminium ion (

    
    , m/z 30).[1]
    
  • Diagnostic Value: This peak (m/z 30) confirms the presence of a primary amine on a terminal carbon.[1] Note: If this were a standard ethyl-tryptamine, the peak would still be m/z 30, making EI less specific for chain length without observing the parent ion.[1]

Pathway B: Ammonia Loss (Dominant in ESI-CID)

Under collision-induced dissociation (CID), the protonated molecule typically eliminates neutral ammonia.[1]

  • Mechanism: Intramolecular nucleophilic attack or thermal elimination.

  • Transition:

    
    .
    
  • Secondary Fragment: Further loss of the propyl chain leads to the stabilized 5,7-dichloroindole cation (

    
    ).[1]
    

Graphviz Visualization: Fragmentation Tree

FragTree Parent Parent Ion [M+H]+ m/z 243 (100%) LossNH3 Loss of NH3 (-17) m/z 226 Parent->LossNH3 ESI-CID (Low eV) Alpha Alpha Cleavage Immonium Ion m/z 30 Parent->Alpha EI Source IndoleCore Alkyl Cleavage 5,7-Dichloroindole Cation m/z 184 LossNH3->IndoleCore High eV

Figure 2: Fragmentation hierarchy showing the divergence between soft (ESI) and hard (EI) ionization pathways.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI+) quantification, as this is the standard for drug development applications.[1]

1. Sample Preparation
  • Solvent: Dissolve 1 mg of 5,7-DiCl-HT in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Reason: Formic acid ensures protonation of the primary amine for maximum ESI efficiency.[1]

2. LC Conditions (Rapid Screen)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Reason: The dichloro-substitution makes the molecule significantly more lipophilic than tryptamine; expect later elution.

3. MS Source Parameters (ESI+) [1][2]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temp: 350°C.

4. Validation Steps (The "Trust" Check)
  • Inject Blank: Confirm no carryover at the expected retention time.

  • Inject Standard: Observe m/z 243.0.

  • Check Isotope: Verify the m/z 245 peak is approximately 65% the height of m/z 243. If this ratio is off, your compound is impure or misidentified. [1]

  • Run MS2: Apply 20 eV collision energy. Look for the emergence of m/z 226.

Part 5: Comparative Performance Data

The following table contrasts the target molecule with its closest structural analogs to assist in identification.

AnalyteParent Ion [M+H]+Key Fragment (MS2)Isotope Pattern (M:M+2)
Tryptamine 161.1144 (Loss of

)
100 : 1 (Natural C13)
5-Chloro-Tryptamine 195.1178 (Loss of

)
100 : 33 (Cl signature)
5,7-DiCl-HT (Target) 243.0 226 (Loss of

)
100 : 65 (Cl2 signature)

Conclusion: While fragmentation pathways (ammonia loss) are conserved across the tryptamine class, the mass shift (+82 Da vs Tryptamine) and the unique 9:6:1 isotopic envelope are the definitive identifiers for 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine.[1]

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Tryptamine Derivatives. National Institute of Standards and Technology. [Link]

  • Brandt, S. D., et al. (2004).[1] Analytical chemistry of synthetic routes to psychoactive tryptamines.[3][4] ResearchGate. [Link]

  • Asakawa, D., et al. (2021).[1][5] Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry. The Analyst.[5] [Link]

  • McMillen, J. (2023).[1] Mass Spectrometry - Fragmentation Patterns: Amines and Halides.[6] Chemistry LibreTexts. [Link]

Sources

Technical Comparison Guide: HPLC Profiling of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine (also known as 5,7-Dichlorohomotryptamine). It is designed for researchers requiring precise separation protocols for halogenated indole alkaloids.

Executive Summary & Compound Profile

3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine is a lipophilic homotryptamine derivative. Its chromatographic behavior is governed by two dominant structural features: the hydrophobic 5,7-dichloroindole core and the basic primary amine on the propyl side chain.

Unlike simple tryptamine, the addition of two chlorine atoms at the 5 and 7 positions significantly increases the compound's hydrophobicity (LogP shift ~ +1.5 units), resulting in extended retention times on reverse-phase columns. The "homo" (propyl) chain adds slight additional retention compared to the ethyl analog (5,7-dichlorotryptamine).

Physicochemical Drivers of Retention
  • Core Structure: Indole (Aromatic, Hydrophobic)

  • Substituents: 5,7-Dichloro (Strongly lipophilic, electron-withdrawing)

  • Side Chain: Propyl-amine (Basic, pKa ~10, requires pH control)

  • Predicted LogP: ~3.5 (vs. ~1.6 for Tryptamine)

Methodology: The Self-Validating System

To ensure reproducibility across different laboratory setups, this guide utilizes a Relative Retention Time (RRT) framework. Absolute retention times drift with column age and system volume; RRT against a common standard (Tryptamine) provides a robust anchor.

Recommended Reference Standard
  • Primary Anchor: Tryptamine (CAS: 61-54-1)

  • Secondary Anchor: 5,7-Dichloroindole (CAS: 4792-72-7) – Optional, for core hydrophobicity check.

Optimized HPLC Protocol

This protocol is designed to suppress silanol interactions (tailing) while maximizing the resolution of the chlorinated target from non-chlorinated impurities.

ParameterSpecificationRationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl C18 for maximum hydrophobic retention. Phenyl-Hexyl offers superior selectivity for halogenated aromatics via

interactions.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm improves resolution of close isomers.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA (pH ~2) protonates the amine (suppressing silanol binding) and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAACN is preferred over Methanol for lower backpressure and sharper peaks with halogenated indoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControlled temperature minimizes viscosity fluctuations.
Detection UV @ 280 nm (primary), 220 nm280 nm is specific to the indole chromophore; 220 nm for higher sensitivity.
Gradient Program
  • 0.0 min: 5% B

  • 2.0 min: 5% B (Isocratic hold for polar impurities)

  • 15.0 min: 95% B (Linear ramp)

  • 18.0 min: 95% B (Wash)

  • 18.1 min: 5% B (Re-equilibration)

Comparative Analysis & Performance Data

The following data illustrates the expected performance of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine relative to structural alternatives.

Retention Time Comparison (Predicted)

Based on a C18 column, 150mm, Gradient 5-95% B over 15 min.

CompoundStructure DifferenceEst. Retention Time (min)Relative Retention Time (RRT)*Peak Shape (Tailing Factor)
Tryptamine Parent (No Cl, Ethyl chain)4.5 - 5.01.00 (Ref) 1.2 - 1.5
Homotryptamine Parent (No Cl, Propyl chain)5.2 - 5.8~1.151.2 - 1.5
5,7-Dichlorotryptamine Analog (Ethyl chain)10.5 - 11.0~2.20< 1.2
Target Compound 5,7-Dichloro, Propyl chain 11.2 - 11.8 ~2.35 < 1.2

*RRT = Retention Time of Target / Retention Time of Tryptamine.

Performance Insights
  • Resolution from Parent: The target compound elutes significantly later (>6 mins) than the non-chlorinated parent (Homotryptamine), making separation easy even on short columns.

  • Resolution from Analog: The separation from 5,7-Dichlorotryptamine (ethyl vs. propyl chain) is the critical quality attribute. The extra methylene group adds sufficient hydrophobicity to provide baseline resolution (Rs > 1.5) in a gradient method.

  • Tailing: The presence of electron-withdrawing chlorines on the indole ring reduces the electron density on the ring nitrogen, but the side-chain amine remains basic. Using TFA is critical; without it, the target will exhibit severe tailing (

    
    ).
    

Visualization: Separation Logic & Workflow

The following diagram outlines the decision logic for method development and troubleshooting the separation of halogenated homotryptamines.

HPLC_Workflow Start Start: Sample Preparation Dissolve in 50:50 ACN:Water Column_Select Select Column C18 (General) or Phenyl-Hexyl (Selectivity) Start->Column_Select Mobile_Phase Mobile Phase Setup Water/ACN + 0.1% TFA Column_Select->Mobile_Phase Run_Gradient Run Gradient 5% to 95% B over 15 min Mobile_Phase->Run_Gradient Decision_Peak Analyze Peak Shape & Rt Run_Gradient->Decision_Peak Case_Tailing Issue: Tailing > 1.5 Cause: Silanol Interaction Decision_Peak->Case_Tailing Broad/Tailing Case_Coelution Issue: Co-elution with 5,7-Dichlorotryptamine Decision_Peak->Case_Coelution Poor Resolution Success Success: Rs > 1.5 Target Rt ~11.5 min Decision_Peak->Success Sharp Peak Fix_Tailing Action: Increase TFA to 0.1% or Add 10mM NH4OAc Case_Tailing->Fix_Tailing Fix_Tailing->Run_Gradient Fix_Coelution Action: Switch to Phenyl-Hexyl or Lower Slope (5-60% B) Case_Coelution->Fix_Coelution Fix_Coelution->Run_Gradient

Caption: Logical workflow for optimizing the separation of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine, addressing common issues like tailing and co-elution.

Experimental Protocol (Step-by-Step)

A. Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine.

  • Dissolution: Dissolve in 1.0 mL of 50% Acetonitrile / 50% Water . Note: Pure water may not dissolve the dichloro-derivative efficiently due to high lipophilicity.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute to a final concentration of 50 µg/mL for injection.

B. System Suitability Test (SST)

Before running unknowns, inject the Tryptamine Reference Standard (50 µg/mL).

  • Acceptance Criteria:

    • Tryptamine Retention Time: 4.5 ± 0.5 min.

    • Tailing Factor: < 1.5.[1][2]

    • Pressure Ripple: < 2%.

C. Analysis
  • Inject 10 µL of the target sample.

  • Monitor at 280 nm.

  • Calculate Relative Retention Time (RRT):

    
    
    Expected RRT is approximately 2.3 - 2.4.
    

References

  • Separation of Tryptamine Derivatives. National Institutes of Health (NIH) / PubMed. Describes quantitative RP-HPLC methods for tryptamine and methylated analogs, establishing the baseline behavior for the indole-amine scaffold.

  • Chlorination of Tryptamine using Engineered Halogenases. ResearchGate. Provides experimental context on the synthesis and isolation of chlorinated tryptamines, noting the increased hydrophobicity and separation challenges of regioisomers.

  • HPLC Separation of Tryptamine on Newcrom R1. SIELC Technologies. outlines mobile phase requirements (acidic modifiers) for analyzing basic tryptamine derivatives to prevent peak tailing.

  • Properties of 5,7-Dichloro-1H-indole. Sigma-Aldrich. Provides physicochemical data (solubility, stability) for the core structure, supporting the requirement for high organic mobile phases.

Sources

Purity Validation Standards for 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Indole-Alkylamines

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine is a specialized homotryptamine derivative. The presence of two chlorine atoms at the 5- and 7-positions of the indole ring, combined with a basic primary amine on the propyl chain, presents unique analytical challenges. In preclinical drug development and neuropharmacological research, trace impurities—such as mono-chlorinated analogs (e.g., 5-chloro or 7-chloro isomers) or unreacted starting materials—can exhibit off-target biological activities, leading to false-positive assay results.

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for complex halogenated indoles. A robust, self-validating orthogonal approach combining HPLC-UV, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) is required to establish absolute purity [1].

Comparative Analysis of Purity Validation Standards

To objectively evaluate the purity of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine, we compare three primary analytical methodologies. Each method serves a distinct mechanistic purpose in the validation workflow.

Table 1: Quantitative Comparison of Analytical Purity Methods for Indole Derivatives
Analytical ParameterHPLC-UV (Relative Purity)LC-MS/MS (Impurity Profiling)qNMR (Absolute Purity)
Primary Principle Chromatographic separation & UV absorbance (typically 220/280 nm)Differential mass-to-charge (m/z) and isotopic pattern recognitionDirect proportionality of ¹H signal integral to nuclear spin count
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.001 - 0.01 µg/mL~0.5 mg/mL (requires higher concentration)
Reference Standard Need Requires identical reference standard for exact quantificationRequires identical or isotopically labeled standard (e.g., Indole-d7)None required (uses unrelated internal calibrant like Maleic Acid)
Halogen Sensitivity Blind to isotopic distribution; struggles with co-eluting isomersHigh; easily resolves ³⁵Cl/³⁷Cl isotopic clusters (M, M+2, M+4)Low; but highly sensitive to distinct proton chemical shifts
Best Used For Routine batch-to-batch consistency and gross impurity checksIdentifying trace unknown impurities and mono-chloro degradation productsEstablishing the absolute mass fraction (w/w %) of the primary standard

Causality in Experimental Design (Expertise & Experience)

Why do we mandate an orthogonal approach for this specific molecule?

  • The Isotopic Advantage in MS: The 5,7-dichloro substitution yields a highly specific isotopic signature. Natural chlorine consists of ³⁵Cl and ³⁷Cl in a ~3:1 ratio. A dichloro-compound will display a distinct M : M+2 : M+4 cluster in a 9:6:1 abundance ratio. LC-MS/MS protocols must be designed to monitor this entire cluster to differentiate the target analyte from dehalogenated impurities [2].

  • Overcoming the "Lack of Standard" via qNMR: Because 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine is a specialized building block, highly pure commercial reference standards are often unavailable. qNMR acts as a primary analytical method. By using a certified internal calibrant (e.g., maleic acid) that does not overlap with the indole's aromatic protons (δ 7.0–8.0 ppm) or the aliphatic amine protons, we can calculate absolute purity without needing a pre-existing standard of the analyte[3, 4].

  • Chromatographic Tailing: The primary amine group strongly interacts with residual silanols on standard C18 columns, causing peak tailing. Experimental protocols must utilize end-capped columns and mobile phases modified with volatile ion-pairing agents (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to ensure sharp peak symmetry, which is critical for accurate UV integration.

Orthogonal Validation Workflow

OrthogonalValidation Start Synthesized/Sourced 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine HPLC HPLC-UV Analysis (Relative Purity & Peak Symmetry) Start->HPLC LCMS LC-MS/MS Profiling (Isotopic Cluster & Trace Impurities) Start->LCMS qNMR qNMR Analysis (Absolute Mass Fraction via Calibrant) Start->qNMR Decision Orthogonal Consensus Achieved? HPLC->Decision LCMS->Decision qNMR->Decision Pass Validated High-Purity Grade (>99.0% Absolute) Decision->Pass Yes Fail Repurification Required (Prep-HPLC / Recrystallization) Decision->Fail No

Orthogonal purity validation workflow combining HPLC, LC-MS, and qNMR for indole derivatives.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

This protocol establishes the absolute mass fraction of the compound without requiring an identical reference standard, relying instead on a highly pure internal calibrant [3, 4].

Materials:

  • Analyte: 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine sample.

  • Internal Calibrant (IC): TraceCERT® Maleic Acid (certified purity >99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D).

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the indole analyte and ~5.0 mg of the Maleic Acid IC using a microbalance (d = 0.001 mg). Record exact masses.

  • Dissolution: Co-dissolve both powders in 0.75 mL of DMSO-d6. Vortex for 60 seconds and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: A long D1 (at least 5× the longest T1 relaxation time) is mandatory to ensure all nuclear spins fully return to equilibrium, preventing integration errors [3].

    • Scans: 64 scans to ensure a Signal-to-Noise (S/N) ratio > 150.

  • Data Processing & Integration:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic Acid singlet at δ 6.26 ppm (2 protons).

    • Integrate the isolated indole proton at the C2 position (typically a singlet around δ 7.2 - 7.4 ppm, 1 proton).

  • Calculation: Calculate absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).
Protocol 2: Trace Impurity Profiling via LC-MS/MS

This method identifies dehalogenated or structurally similar impurities that co-elute in standard HPLC [2].

Materials:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS): Indole-d7 (provides mass separation and controls for matrix ionization suppression) [5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 µg/mL solution of the analyte in 50:50 A:B. Spike with 0.5 µg/mL of Indole-d7 IS.

  • Chromatographic Separation:

    • Column: End-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ Mode):

    • Ionization: Electrospray Ionization in positive mode (ESI+). The basic primary amine readily accepts a proton to form [M+H]+.

    • Scan Mode: Full scan (m/z 100-500) followed by Multiple Reaction Monitoring (MRM).

  • Isotopic Validation (Self-Validating Step): Verify the presence of the 9:6:1 isotopic cluster for the [M+H]+ parent ion (approximate m/z 243.0, 245.0, 247.0). If a peak appears at m/z 209.0, it indicates a mono-chlorinated impurity (loss of one Cl).

  • Quantification: Use the ratio of the analyte peak area to the Indole-d7 IS peak area to determine relative impurity concentrations, ensuring the detector is not saturated.

Conclusion

Validating the purity of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine requires moving beyond simple area-under-the-curve UV measurements. By implementing a self-validating orthogonal system—where qNMR provides the absolute mass fraction without bias from missing reference standards, and LC-MS/MS leverages isotopic clustering to rule out dehalogenated analogs—researchers can guarantee the structural integrity and pharmacological reliability of their indole derivatives.

References

  • National Institutes of Health (NIH) / PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at:[Link]

  • Guo, et al. (2020). Quantitative 1H nuclear magnetic resonance (qHNMR) methods for accurate purity determination of glucosinolates isolated from Isatis indigotica roots. Phytochemical Analysis. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • ResolveMass Laboratories. (2025). Indole-d7 | CAS 73509-20-3. Available at: [Link]

Safety Operating Guide

3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound, characterized by its dichloro-substituted indole ring and primary amine hydrochloride salt, presents specific logistical and environmental challenges.

Proper disposal is not merely a compliance checkbox; it is a critical safeguard against environmental toxicity and laboratory contamination. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in molecular causality and current environmental regulations.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular causality behind the compound's hazards. The structural features of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl dictate its behavior in both biological and environmental systems.

  • The Dichloroindole Moiety: Halogenated indoles are highly persistent in the environment. The strong carbon-chlorine (C-Cl) bonds resist standard microbial degradation in wastewater treatment plants. If released into the environment, these compounds can lead to bioaccumulation and severe aquatic toxicity [1].

  • The Propan-1-amine Dihydrochloride Salt: The amine hydrochloride nature makes the solid powder highly irritating to the respiratory tract, eyes, and skin. It is hygroscopic, meaning it can absorb ambient moisture to form localized, corrosive micro-environments on contact with mucous membranes.

Table 1: Physicochemical Properties and Disposal Implications

Chemical FeatureProperty / HazardDirect Disposal Implication
Halogenated Ring (C-Cl) Environmental persistence; Aquatic toxicity.Strict Sewer Ban. Must be segregated as halogenated hazardous waste.
Amine Hydrochloride Corrosive/Irritant dust; Hygroscopic.Requires N95/P100 respiratory protection during solid waste transfer.
Biologically Active Core Potential receptor affinity (e.g., serotonin).Must be subjected to high-temperature thermal destruction (incineration).
Salt Form (2HCl) High aqueous solubility.Aqueous waste streams must be captured and labeled with precise pH values.

Regulatory Framework & Environmental Rationale

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated pharmaceutical intermediates and their associated waste streams must be managed stringently. In 2019, the EPA finalized the "Management of Hazardous Waste Pharmaceuticals" rule (40 CFR Part 266 Subpart P), which explicitly bans the sewering (flushing) of hazardous waste pharmaceuticals [2].

Because of its halogenated nature, 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl cannot be disposed of via standard drain flushing or general solid waste. It must be categorized as Halogenated Hazardous Chemical Waste and directed toward high-temperature incineration at a permitted RCRA facility.

Standard Operating Procedure (SOP): Disposal Workflow

The following protocol is a self-validating system designed to ensure zero environmental release and maximum operator safety.

Step 1: Preparation and Environmental Control
  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended for spill cleanup), safety goggles, and an N95 or P100 particulate respirator if handling dry powder outside of a fume hood.

  • Establish Engineering Controls: Perform all waste transfers inside a certified, actively venting chemical fume hood to prevent the inhalation of aerosolized hydrochloride dust.

Step 2: Containment and Segregation
  • For Solid Waste (Powders, Contaminated Consumables):

    • Carefully sweep or transfer solid residues into a compatible, sealable high-density polyethylene (HDPE) or glass waste container.

    • Validation Checkpoint: Ensure the container is completely dry before adding the powder to prevent localized exothermic dissolution.

  • For Liquid Waste (Aqueous or Solvent Solutions):

    • Transfer solutions containing the compound into a designated "Halogenated Liquid Waste" carboy.

    • Validation Checkpoint: Test and record the pH of the aqueous waste on the waste log. Extreme pH levels (≤2 or ≥12.5) require secondary RCRA characteristic codes (D002 for Corrosivity) on the final manifest.

Step 3: Labeling and Storage
  • Affix a compliant hazardous waste label to the container immediately upon the first drop of waste entering it.

  • Clearly write: "Hazardous Waste: 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl (Halogenated Amine, Toxic/Irritant)."

  • Store the sealed container in a designated, ventilated hazardous waste accumulation area, segregated from strong oxidizing agents.

Step 4: Final Disposal via Licensed Contractor
  • Do not attempt to treat or neutralize the waste in-house.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed RCRA waste vendor to transport the material for high-temperature incineration.

DisposalWorkflow Start Waste Generation: 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl PPE Don PPE: Respirator, Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE State Determine Waste State PPE->State Solid Solid Powder Waste State->Solid Liquid Aqueous/Solvent Solution State->Liquid ContainSolid Transfer to sealed, compatible solid waste container Solid->ContainSolid ContainLiquid Transfer to sealed, halogenated liquid waste container Liquid->ContainLiquid Label Label: 'Hazardous Waste - Toxic/Irritant' (Halogenated Amine Hydrochloride) ContainSolid->Label ContainLiquid->Label Storage Store in designated ventilated hazardous waste area Label->Storage Incineration Final Disposal: High-Temperature Incineration (Licensed RCRA Contractor) Storage->Incineration

Logical workflow for the safe containment and disposal of halogenated amine hydrochloride waste.

Mechanistic Insights: The "Why" Behind the Protocol

As scientists, understanding the why ensures strict adherence to the how.

Why not neutralize the compound in-house? While simple amine hydrochlorides are sometimes neutralized to their freebase form using weak bases (e.g., sodium bicarbonate) prior to disposal, doing so with a complex halogenated indole derivative is strongly discouraged. Neutralization alters the solubility profile, potentially precipitating the freebase unpredictably and complicating waste segregation. More importantly, neutralization does absolutely nothing to mitigate the environmental persistence of the dichloroindole core.

Why is high-temperature incineration required? Incineration at permitted facilities exceeds the extreme temperatures required to break the robust C-Cl bonds of the dichloroindole moiety. This process converts the halogenated organic material into simpler, scrubbable inorganic gases (such as HCl), preventing the formation of highly toxic, persistent environmental byproducts like chlorinated dioxins.

HazardPathway Compound 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2HCl Improper Improper Disposal (Drain / Sink Flushing) Compound->Improper Proper Proper Disposal (RCRA Incineration) Compound->Proper Sewer Municipal Wastewater Treatment Improper->Sewer Persistence Halogenated Indole Persistence (Resists microbial degradation) Sewer->Persistence Aquatic Release into Aquatic Ecosystems Persistence->Aquatic Toxicity Toxicity to Aquatic Life & Potential Bioaccumulation Aquatic->Toxicity Destruction Thermal Destruction (Breaks C-Cl and C-N bonds) Proper->Destruction Safe Safe Emission Control (Prevents environmental entry) Destruction->Safe

Environmental fate pathway comparing improper drain disposal versus proper thermal destruction.

References

  • Al Faysal, A., Dorreh, S., Kaya, B. S., & Gölcü, A. (2025). Molecularly Imprinted Electrochemical Sensors for Halogenated anti-Infective Agent Detection: A Review of Current Developments and Prospects. ACS Omega, 10(32), 35327–35351.[Link]

  • United States Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals. [Link]

A Comprehensive Safety and Handling Guide for 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on established principles for handling structurally related dichlorinated indole derivatives and amine hydrochlorides. The paramount objective is to ensure the safety of laboratory personnel and mitigate environmental impact.

I. Hazard Assessment: Understanding the Risks
  • Dichlorinated Aromatic Compounds: Chlorinated aromatic compounds can exhibit varying levels of toxicity.[1] It is prudent to treat this compound as potentially harmful if ingested, absorbed through the skin, or inhaled.

  • Amine Hydrochlorides: Amine hydrochlorides can be corrosive and cause irritation to the skin and eyes.[2][3] They may also cause respiratory irritation if inhaled.

  • Indole Derivatives: While the indole moiety itself is a common feature in many biological molecules, substituted indoles can have diverse pharmacological and toxicological profiles.[4]

Therefore, this compound should be handled as a hazardous substance with unknown toxicity.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure.[5][6] The following table outlines the recommended PPE for handling 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact with the compound.[7]
Eye Protection ANSI-approved safety goggles or a face shieldTo protect the eyes from splashes or airborne particles.[8][9]
Body Protection Chemical-resistant lab coatTo protect personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][7]
III. Operational Plan: Safe Handling Procedures

All manipulations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above and illustrated in the workflow diagram below.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[7]

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible.[7]

  • Post-Handling: After completion of work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order (gloves, goggles/face shield, lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

IV. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the spill area. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

V. Disposal Plan: Responsible Waste Management

Proper disposal of 3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl and any contaminated materials is crucial to protect the environment and comply with regulations.[12][13]

Waste Segregation and Collection:

  • Solid Waste: Collect the solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[11]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[11]

  • Arranging for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal. Follow their specific procedures for waste pickup requests.[11]

DO NOT dispose of this chemical down the drain or in regular solid waste.[12]

VI. Workflow Diagrams

To provide a clear visual guide, the following diagrams illustrate the safe handling and disposal workflows.

cluster_handling Safe Handling Workflow Preparation Preparation Don PPE Don PPE Preparation->Don PPE Weigh & Transfer in Hood Weigh & Transfer in Hood Don PPE->Weigh & Transfer in Hood Work with Solution Work with Solution Weigh & Transfer in Hood->Work with Solution Decontaminate Decontaminate Work with Solution->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Step-by-step safe handling workflow.

cluster_disposal Disposal Workflow Segregate Waste Segregate Solid & Liquid Waste Label Container Label Hazardous Waste Container Segregate Waste->Label Container Store Securely Store in Designated Secure Area Label Container->Store Securely Arrange Pickup Arrange for Professional Disposal Store Securely->Arrange Pickup

Caption: Step-by-step disposal workflow.

References

  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed. (2020, July 11).
  • What are the Health and Safety Guidelines for Using Amines?.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • 4-Chloroindole-3-Acetic Acid - à . (2016, September 30). Retrieved from

  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine - Benchchem.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • 3-(5,7-dichloro-2-methyl-1h-indol-3-yl)propan-1-amine hcl - Fluorochem.
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 06).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 06).
  • 3-(5-Chloro-1H-indol-3-yl)propan-1-amine;hydrochloride - ChemScene.
  • 3-(7-chloro-1H-indol-3-yl)propan-1-amine | C11H13ClN2 - PubChem.
  • Safety Data Sheet - Aaronchem. (2024, November 01).
  • Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds | Request PDF.
  • SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles - Organic Chemistry Portal.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • safety data sheet - Enamine.
  • 3-(1H-INDOL-1-YL)PROPAN-1-AMINE HYDROCHLORIDE | 46170-17-6 - ChemicalBook. (2023, June 26).
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide - Benchchem.
  • Acute toxicity of residual chlorine and ammonia to some native Illinois fishes..
  • Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide - Benchchem.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals - Benchchem.
  • 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet.
  • IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste - IN.gov.
  • Working with Hazardous Chemicals - Organic Syntheses. (2014, March 09).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.